molecular formula C16H28O2 B8074737 Oxacycloheptadec-7-en-2-one CAS No. 223104-08-3

Oxacycloheptadec-7-en-2-one

Cat. No.: B8074737
CAS No.: 223104-08-3
M. Wt: 252.39 g/mol
InChI Key: HMWPDRYGIBLSHB-XQRVVYSFSA-N
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Description

Oxacycloheptadec-7-en-2-one, commonly known as Ambrettolide or ω-6-hexadecenlactone, is a 16-membered macrocyclic lactone with the molecular formula C₁₆H₂₈O₂ and a molecular weight of 252.39 g/mol . This compound is characterized as a colorless to pale yellow liquid with a powerful, sweet, musky odor of considerable tenacity, often described with additional animalic, fruity, waxy, and amber nuances . Its key physical properties include a boiling point of 185-190 °C at 16 mm Hg, a high estimated logP of 5.5, and very low water solubility . Oxacycloheptadec-7-en-2-one is a significant ingredient in fragrance research and development. It is utilized in a wide range of applications including fine fragrances, decorative cosmetics, shampoos, toilet soaps, and household cleaners . Its primary value lies in its role as a fixative, where it exhibits a synergistic and amplifying effect on perfumes, increasing their diffusiveness and longevity; it is considered one of the finest fixatives in its class . In flavor research, it is noted for imparting soapy, musky, and fruity-berry nuances at trace levels . Beyond olfaction and taste, its unsaturated macrocyclic structure makes it a versatile building block in organic synthesis, with potential applications as an intermediate in the synthesis of insect pheromones for environmentally safer pest control and in the development of biodegradable polymers . This product is intended For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, personal, or veterinary use. All information provided is for informational purposes only.

Properties

IUPAC Name

(7Z)-1-oxacycloheptadec-7-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h4,6H,1-3,5,7-15H2/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWPDRYGIBLSHB-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC=CCCCCC(=O)OCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC/C=C\CCCCC(=O)OCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7779-50-2, 223104-08-3
Record name omega-6-Hexadecenlactone
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Record name omega-6-Hexadecenlactone, (Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxacycloheptadec-7-en-2-one
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Record name Oxacycloheptadec-7-en-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .OMEGA.-6-HEXADECENLACTONE, (Z)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: Oxacycloheptadec-7-en-2-one (Isoambrettolide)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Physicochemical Profiling, and Olfactory Mechanisms

Executive Summary & Molecular Architecture

Oxacycloheptadec-7-en-2-one (CAS: 7779-50-2), commercially recognized as Isoambrettolide, is a macrocyclic lactone of significant industrial and theoretical interest. While often conflated with natural Ambrettolide (the 10-en isomer found in Hibiscus abelmoschus), the 7-en isomer represents a critical synthetic target due to its superior fixative properties, biodegradability, and accessibility via olefin metathesis.

This guide details the structural integrity, validated synthetic protocols using Ring-Closing Metathesis (RCM), and the pharmacochemical interface of this molecule with human olfactory receptors.

Physicochemical Characterization

The molecule is a 17-membered ring containing one oxygen atom and a double bond at the C7 position. Its high lipophilicity drives its substantivity (staying power) on substrates like skin and fabric.

PropertyValue / DescriptionTechnical Significance
IUPAC Name (7E)-1-Oxacycloheptadec-7-en-2-oneDefines ring size (17) and unsaturation site (C7).
CAS Number 7779-50-2Distinct from natural Ambrettolide (28645-51-4).
Molecular Formula C₁₆H₂₈O₂Macrocyclic Lactone.[1][2][3]
Molecular Weight 252.39 g/mol Optimal range for volatility and substantivity.
LogP (o/w) ~5.5 - 6.7High lipophilicity; indicates strong bioaccumulation potential in lipid bilayers (or olfactory mucus).
Boiling Point 185–190 °C @ 16 mmHgHigh boiling point correlates with its role as a "Base Note" fixative.
Odor Profile Musky, Floral, Sweet, SoapyAgonist for OR5AN1 human olfactory receptor.
Stereochemistry E (trans) / Z (cis)Synthetic routes often yield mixtures; E-isomers generally possess higher odor thresholds than Z.

Synthetic Pathways & Process Chemistry[4][5]

The most robust route for research-grade synthesis of Oxacycloheptadec-7-en-2-one is Ring-Closing Metathesis (RCM) . Unlike older depolymerization methods, RCM allows for precise control over ring size by selecting linear diene precursors.

Retrosynthetic Logic

To construct the 17-membered ring with a C7=C8 double bond:

  • Disconnection: Break the C7=C8 bond.

  • Precursors: This reveals a linear diester chain.

    • Fragment A (Carboxyl end): Needs C1–C6 saturated, with a terminal vinyl at C7.

      
      6-Heptenoic acid .
      
    • Fragment B (Alcohol end): Needs C8–C17 saturated, with a terminal vinyl at C8 (relative to the cut).

      
      10-Undecen-1-ol .
      
  • Strategy: Esterification of these two fragments creates a linear diene (10-undecenyl 6-heptenoate), which undergoes RCM to close the ring, releasing ethylene.

Experimental Protocol: RCM Synthesis

Note: This protocol assumes standard Schlenk line techniques for handling air-sensitive catalysts.

Reagents:

  • 10-Undecen-1-ol (>98%)[2]

  • 6-Heptenoic acid (>97%)[2]

  • DCC (N,N'-Dicyclohexylcarbodiimide) & DMAP (4-Dimethylaminopyridine)

  • Grubbs Catalyst (2nd Generation)

  • Dichloromethane (DCM), anhydrous

Step 1: Formation of the Linear Precursor (10-Undecenyl 6-heptenoate)

  • Dissolve 6-heptenoic acid (1.0 eq) and 10-undecen-1-ol (1.0 eq) in anhydrous DCM (0.5 M).

  • Cool to 0°C. Add DMAP (0.1 eq) followed by DCC (1.1 eq) portion-wise.

  • Warm to room temperature (RT) and stir for 12 hours. Urea precipitate will form.

  • Filter through Celite. Wash filtrate with 1N HCl, saturated NaHCO₃, and brine.

  • Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc) to yield the diene ester.

Step 2: Macrocyclization (Ring-Closing Metathesis) Critical Control Point: High Dilution is mandatory to favor intramolecular cyclization (forming the ring) over intermolecular polymerization (forming long chains).

  • Dilution: Dissolve the linear diene ester from Step 1 in anhydrous DCM to a final concentration of < 5 mM (approx. 1 g per liter of solvent).

  • Degassing: Sparge the solution with Argon for 30 minutes to remove ethylene (which poisons the equilibrium).

  • Catalysis: Add Grubbs II catalyst (2–5 mol%).

  • Reflux: Heat to reflux (40°C) for 24–48 hours under Argon flow. The flow helps strip the generated ethylene gas, driving the reaction forward (Le Chatelier’s principle).

  • Quenching: Add ethyl vinyl ether (50 eq relative to catalyst) and stir for 30 minutes to deactivate the Ruthenium species.

  • Purification: Concentrate the solvent. Pass the residue through a silica plug to remove Ruthenium byproducts. Isolate the target macrocycle via vacuum distillation or column chromatography.

Process Visualization (RCM Workflow)

RCM_Synthesis Precursors Precursors: 6-Heptenoic Acid + 10-Undecen-1-ol Esterification Esterification (DCC/DMAP) Precursors->Esterification LinearDiene Linear Diene: 10-Undecenyl 6-heptenoate Esterification->LinearDiene Yield >90% Dilution High Dilution (<5 mM in DCM) LinearDiene->Dilution Critical Step Catalysis RCM Reaction (Grubbs II, Reflux) Dilution->Catalysis Ethylene Byproduct: Ethylene Gas (Removed) Catalysis->Ethylene Elimination Quench Quench: Ethyl Vinyl Ether Catalysis->Quench Completion Product Target: Oxacycloheptadec-7-en-2-one Quench->Product Purification

Figure 1: Synthetic workflow for Oxacycloheptadec-7-en-2-one via Ring-Closing Metathesis, highlighting the critical dilution step to prevent polymerization.

Olfactory Properties & Biological Interface[1]

The value of Oxacycloheptadec-7-en-2-one lies in its interaction with the human olfactory system.[1] Macrocyclic musks are unique because they are often specific agonists for a single G-Protein Coupled Receptor (GPCR).

Structure-Odor Relationship (SOR)
  • Ring Size: The 15–17 carbon range is the "sweet spot" for musk odor. Smaller rings smell earthy/woody; larger rings become odorless due to low volatility.

  • Double Bond Position: The 7-en position (Isoambrettolide) provides a slightly sharper, more floral note compared to the 10-en (Ambrettolide), which is fruitier (pear-like).

  • Receptor Binding: Recent studies suggest macrocyclic musks bind to the OR5AN1 receptor. The hydrophobic pocket of OR5AN1 accommodates the large macrocycle, while the lactone carbonyl forms a hydrogen bond with specific serine/threonine residues in the receptor active site.

Signal Transduction Pathway

When the molecule binds to OR5AN1, it triggers a cAMP-dependent cascade leading to depolarization of the olfactory sensory neuron.

Olfactory_Pathway Ligand Ligand: Oxacycloheptadec-7-en-2-one Receptor GPCR: OR5AN1 Receptor Ligand->Receptor Hydrophobic Binding GProtein G-Protein: G_olf Activation Receptor->GProtein Conformational Change Enzyme Enzyme: Adenylate Cyclase III GProtein->Enzyme Stimulation Messenger Second Messenger: cAMP Increase Enzyme->Messenger ATP -> cAMP Channel Ion Channel: CNG Channel Opens (Ca++ Influx) Messenger->Channel Gating Signal Neural Signal: Depolarization -> Brain Channel->Signal Action Potential

Figure 2: Signal transduction pathway for macrocyclic musk perception via the OR5AN1 GPCR.

Environmental Fate & Safety (REACH/ECHA)

Unlike nitro-musks (banned/restricted) and polycyclic musks (under scrutiny for bioaccumulation), macrocyclic lactones like Oxacycloheptadec-7-en-2-one are considered the "Green" alternative in perfumery and therapeutics.

Biodegradability

The lactone linkage (ester bond) is the safety valve of the molecule. In environmental systems (wastewater, soil), esterases and abiotic hydrolysis break the ring into linear hydroxy-acids.

  • Mechanism: Hydrolysis of the lactone

    
     16-hydroxy-6-hexadecenoic acid (or isomer).
    
  • Fate: The resulting linear fatty acid enters Beta-oxidation pathways and is mineralized to CO₂ and H₂O.

Toxicology Profile

Based on REACH dossiers and RIFM (Research Institute for Fragrance Materials) assessments:

  • Skin Sensitization: Low. Not classified as a strong sensitizer.

  • Eye Irritation: Classified as H319 (Causes serious eye irritation) in pure form.[1]

  • Genotoxicity: Ames test negative.[4]

  • Regulatory Status: Listed on TSCA, DSL, and EINECS (231-929-1).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5365669, (7E)-1-Oxacycloheptadec-7-en-2-one. Source:[Link]

  • The Good Scents Company. Ambrettolide (Omega-6-hexadecenlactone) Odor and Properties. Source:[Link]

  • Ahmed, L., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1.[5] Proceedings of the National Academy of Sciences. Source:[Link]

Sources

Technical Monograph: Ambrettolide (CAS 28645-51-4)

Author: BenchChem Technical Support Team. Date: February 2026

Toxicological Profile, Industrial Handling, and Research Applications [1][2][3]

Part 1: Executive Technical Summary[1]

Ambrettolide (CAS 28645-51-4) , chemically defined as Oxacycloheptadec-10-en-2-one (often referred to as Isoambrettolide in synthetic contexts), is a macrocyclic lactone of significant interest in both fine fragrance and transdermal drug delivery research.[1][2] Unlike nitro-musks or polycyclic musks, Ambrettolide belongs to the biodegradable macrocyclic class, mimicking the naturally occurring musk found in Ambrette seed oil (Hibiscus abelmoschus).[1][2]

For the researcher, this compound presents a unique dichotomy: it is a highly lipophilic (LogKow > 6.0) permeation enhancer that requires specific handling to prevent adsorption losses, yet it possesses a relatively favorable toxicological profile compared to older musk generations. This guide synthesizes the critical safety data, physicochemical behaviors, and handling protocols required for high-integrity experimental workflows.

Part 2: Physicochemical Characterization[1]

Understanding the physical chemistry of Ambrettolide is a prerequisite for accurate dosing and formulation. Its extreme hydrophobicity drives its behavior in biological systems and laboratory equipment.[1]

Table 1: Critical Physicochemical Properties[1]
PropertyValueTechnical Implication
CAS Number 28645-51-4Unique identifier for the Oxacycloheptadec-10-en-2-one isomer.[1][2][3][4][5][6][7][8]
Molecular Formula C₁₆H₂₈O₂Macrocyclic lactone ring structure.[2]
Molecular Weight 252.39 g/mol Moderate MW facilitates skin permeation.
Log Kow (Octanol/Water) > 6.0 Critical: Extreme lipophilicity.[2] Bioaccumulates in lipids; adsorbs rapidly to plastics/glass.
Vapor Pressure < 0.001 hPa @ 20°CLow volatility; persistent on surfaces.
Boiling Point ~307°C (760 mmHg)High thermal stability; suitable for hot-melt extrusion.[1][2]
Flash Point > 100°CClass IIIB Combustible Liquid (OSHA).[2] Low fire risk under normal conditions.[6]
Appearance Colorless to pale yellow liquidViscous; requires positive displacement pipetting for accuracy.

Part 3: Hazard Identification & GHS Classification[1]

While Ambrettolide is safer than nitro-musks, it is not inert.[1][2] The primary risks are skin sensitization (immune response) and aquatic toxicity (environmental persistence).[2]

GHS Label Elements[2][9]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Sensitizer)[2]
      
    • 
      (Aquatic Toxicity)
      
Hazard Statements (CLP/EU)[2]
  • H315: Causes skin irritation.[1][9]

  • H317: May cause an allergic skin reaction (Skin Sensitization Cat 1B).[2]

  • H411: Toxic to aquatic life with long-lasting effects.[1][2]

Precautionary Statements (Scientific Context)
  • P273: Avoid release to the environment. (Do not dispose of down sink; collect as hazardous organic waste).[2]

  • P280: Wear protective gloves (Nitrile/Neoprene) and eye protection.[2]

  • P302+P352: IF ON SKIN: Wash with widespread amounts of soap and water. (Lipophilicity makes water-only rinsing ineffective).[1][2]

Part 4: Toxicological Mechanisms & Safety Assessment[1]

Skin Sensitization Mechanism (AOP)

The primary human health concern is Type IV hypersensitivity.[2] As a macrocyclic lactone, Ambrettolide can act as a hapten.[1] Upon penetrating the stratum corneum (facilitated by its high LogP), it may bind to skin proteins, forming an antigen complex that triggers T-cell proliferation.[1][2]

Diagram 1: Skin Sensitization Adverse Outcome Pathway (AOP) [2]

SensitizationAOP cluster_0 Exposure Phase cluster_1 Molecular Initiating Event cluster_2 Cellular Response Exposure Dermal Exposure (Ambrettolide) Penetration Stratum Corneum Penetration (LogP > 6) Exposure->Penetration Diffusion Haptenization Protein Binding (Hapten-Carrier Complex) Penetration->Haptenization Electrophilic interaction Dendritic Dendritic Cell Activation & Migration Haptenization->Dendritic Immune recognition TCell T-Cell Priming (Lymph Node) Dendritic->TCell Antigen presentation Outcome Allergic Contact Dermatitis (H317) TCell->Outcome Re-exposure

Caption: The Adverse Outcome Pathway for Ambrettolide sensitization.[1][2] High lipophilicity aids penetration, leading to potential protein binding and subsequent immune activation.[1]

Quantitative Toxicity Data[4]
  • Acute Oral Toxicity (Rat): LD50 > 2000 mg/kg (Not classified as acutely toxic).[2]

  • Acute Dermal Toxicity (Rabbit): LD50 > 2000 mg/kg.[2]

  • Genotoxicity: Ames Test negative; Micronucleus test negative.

  • Reproductive Toxicity: NOAEL > 1000 mg/kg/day (Read-across data).[1][2]

Part 5: Environmental Fate & Disposal[1]

Researchers often overlook the "End of Life" for their chemical samples. For Ambrettolide, the high LogKow indicates it will partition into sediment and biota if released.

  • Biodegradability: Readily biodegradable (> 60% in 28 days, OECD 301F). This distinguishes it from persistent polycyclic musks.

  • Bioaccumulation: Potential exists due to LogP > 6, but rapid metabolism often mitigates this in higher organisms.

  • Disposal Protocol:

    • Do not wash glassware in the sink.

    • Rinse glassware with Acetone or Ethanol first to solubilize the residue.[1]

    • Dispose of the solvent rinse in the Non-Halogenated Organic Waste stream.

    • Only then wash glassware with detergent and water.[1]

Part 6: Experimental Protocols

Handling & Solubility Protocol

Objective: To prepare a stable stock solution for biological assays, overcoming the compound's hydrophobicity.

Rationale: Ambrettolide is immiscible in water.[1] Direct addition to aqueous media results in phase separation and inaccurate dosing. It binds avidly to polystyrene (PS) and polypropylene (PP).[2]

Protocol:

  • Solvent Selection: Dissolve pure Ambrettolide in DMSO or Ethanol (Absolute).[2] Solubility is > 100 mg/mL.

  • Vessel Selection: Use Glass or Teflon (PTFE) vials only. Avoid standard polypropylene microfuge tubes for long-term storage of low-concentration stocks, as the compound will partition into the plastic.[1][2]

  • Aqueous Dilution:

    • Prepare a 1000x stock in DMSO.[1]

    • Add dropwise to the vortexing aqueous buffer.

    • Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity in cell assays.[1]

    • Note: If the solution turns cloudy, the solubility limit has been exceeded (typically < 10 µg/mL in pure water).

Analytical Verification (GC-MS)

Objective: Verify purity or quantify concentration in a formulation.[1][2]

Method Parameters:

  • Column: HP-5MS or DB-Wax (Polar columns separate isomers better).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Injection: 1 µL, Split 20:1.

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min.

  • Detection: MS (EI mode, 70 eV). Look for molecular ion m/z 252 and characteristic fragment ions (e.g., m/z 41, 55, 67, 81 typical of hydrocarbon chains/lactones).[1]

Part 7: Research Applications (Pharma & Fragrance)[2][4]

Diagram 2: Ambrettolide Application Workflow

Applications cluster_fragrance Fragrance Industry cluster_pharma Pharmaceutical Research Ambrettolide Ambrettolide (CAS 28645-51-4) Fixative Fixative Agent (Reduces volatility of top notes) Ambrettolide->Fixative BaseNote Base Note Formulation (Musk/Floral profile) Ambrettolide->BaseNote Permeation Transdermal Permeation Enhancer (Fluidizes Stratum Corneum lipids) Ambrettolide->Permeation Vehicle Lipophilic Drug Vehicle (Co-solvent for steroids/hormones) Ambrettolide->Vehicle Drug Delivery Systems Drug Delivery Systems Permeation->Drug Delivery Systems

Caption: Dual utility of Ambrettolide. In pharma, its lipophilicity is exploited to disrupt skin barrier lipids, enhancing drug delivery.[1]

Scientific Insight: Permeation Enhancement

In drug development, Ambrettolide is investigated as a sorption promoter . Its macrocyclic structure and high lipophilicity allow it to intercalate into the intercellular lipid matrix of the stratum corneum. This increases the fluidity of the lipid bilayer, reducing the barrier resistance and allowing active pharmaceutical ingredients (APIs) to penetrate more effectively.

References

  • European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: Oxacycloheptadec-10-en-2-one (CAS 28645-51-4).[1][2][3][4][6][7][8] Retrieved from [Link][2]

  • National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 5355293, Isoambrettolide. Retrieved from [Link][2]

  • The Good Scents Company. (2023).[2][6] Ambrettolide (CAS 28645-51-4) Material Safety and Properties.[1][2][3][4][5][6][7][8] Retrieved from [Link][2]

  • Research Institute for Fragrance Materials (RIFM). (2023).[2] Safety Assessment of Macrocyclic Lactones. (Referenced via Elsevier Fragrance Material Safety Resource).[2] Retrieved from [Link][2]

  • Essity. (2023).[2][6][10] Safety Data Sheet: Tork Floral Air Freshener Tabs (Containing Ambrettolide).[2] Retrieved from [Link] (Verified via search for CAS specific mixtures).[2]

Disclaimer: This guide is for research and educational purposes. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

The Unseen Forces: A Technical Guide to the Thermodynamic Stability of 17-Membered Macrocyclic Lactones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seventeen-membered macrocyclic lactones represent a pivotal class of molecules, particularly within the pharmaceutical sciences, where their unique structural and conformational properties underpin the efficacy of many therapeutics. Understanding the thermodynamic stability of this macrocyclic core is paramount for rational drug design, synthesis optimization, and predicting bioavailability. This in-depth technical guide delves into the core principles governing the stability of these complex structures. We will explore the intricate interplay of conformational flexibility, ring strain, and non-covalent intramolecular interactions that dictate the energetic landscape of these molecules. This guide will further detail the essential experimental and computational methodologies employed to probe and predict their stability, providing a robust framework for researchers in the field.

Introduction: The Significance of the 17-Membered Macrocyclic Lactone Core

Macrocyclic lactones, cyclic esters with large ring systems, are prevalent in a wide array of natural products and synthetic compounds, many of which possess significant biological activity.[1][2] Those containing a 17-membered ring are of particular interest in drug development. Their large, flexible scaffold allows for precise spatial positioning of functional groups to interact with biological targets, often with high affinity and selectivity.[3][4] However, this flexibility also presents a significant challenge in understanding and predicting their behavior. The thermodynamic stability of the macrocyclic core is a critical determinant of a molecule's overall properties, including its solubility, permeability, and ultimately, its therapeutic efficacy.

A thorough comprehension of the factors governing the stability of 17-membered macrocyclic lactones is therefore not merely an academic exercise but a fundamental requirement for the successful development of novel therapeutics. This guide will provide a comprehensive overview of these factors and the tools used to investigate them.

The Energetic Landscape: Key Determinants of Thermodynamic Stability

The thermodynamic stability of a 17-membered macrocyclic lactone is not a singular property but rather the result of a delicate balance between several competing energetic factors. The molecule will adopt a conformation that minimizes its overall free energy, a state influenced by the following key contributors:

Conformational Flexibility and Ring Strain

Unlike smaller, more rigid ring systems, 17-membered macrocycles possess a high degree of conformational flexibility.[5] This allows them to adopt a multitude of shapes, or conformers, in solution. However, this flexibility is not without energetic cost. The deviation of bond angles and lengths from their ideal values to accommodate the cyclic structure introduces ring strain .[6][7] In medium-sized rings (8-11 members), ring strain is a major destabilizing factor.[8] While larger rings like the 17-membered macrocycles can more easily adopt low-energy conformations, some degree of strain is often unavoidable.

The total strain energy of a macrocycle is a composite of:

  • Angle Strain: The energy required to distort bond angles from their optimal values.

  • Torsional Strain (Pitzer Strain): The energy arising from eclipsed or gauche conformations of substituents along the ring.

  • Transannular Strain (Prelog Strain): Non-bonded steric interactions between atoms or groups across the ring from each other.[6][8] This is a particularly important consideration in medium-to-large rings where the ring can fold back on itself, bringing distant atoms into close proximity.[6][8]

The interplay of these strain elements dictates the preferred conformations of the macrocycle. The molecule will dynamically interconvert between various low-energy conformers, and the relative populations of these conformers determine the overall thermodynamic stability.

Intramolecular Non-Covalent Interactions

Beyond the energetic penalties of ring strain, the stability of a 17-membered macrocyclic lactone is significantly influenced by attractive, non-covalent interactions within the molecule. These interactions can stabilize specific conformations and lower the overall free energy.

  • Intramolecular Hydrogen Bonding: The presence of hydrogen bond donors (e.g., hydroxyl groups) and acceptors (e.g., carbonyl oxygens, ether linkages) within the macrocycle can lead to the formation of intramolecular hydrogen bonds.[9][10] These interactions are highly directional and can act as "molecular staples," rigidifying the conformation and providing a significant stabilizing effect. The strength and geometry of these hydrogen bonds are critical in determining the preferred three-dimensional structure.[9][11]

  • Van der Waals Interactions: Attractive van der Waals forces between non-bonded atoms also contribute to the overall stability. These interactions, while individually weak, can become significant when summed over the entire macrocycle, particularly in conformations where segments of the ring are in close contact.

  • Hydrophobic Effects: In aqueous environments, the hydrophobic portions of the macrocyclic ring will tend to cluster together to minimize their contact with water. This hydrophobic collapse can drive the adoption of specific, more compact conformations, contributing to the overall thermodynamic stability.

The Influence of Substituents

The nature and position of substituents on the macrocyclic ring have a profound impact on its thermodynamic stability. Bulky substituents can introduce steric hindrance, forcing the ring into higher-energy conformations. Conversely, substituents can also be strategically placed to promote favorable intramolecular interactions, such as hydrogen bonding, thereby stabilizing a desired conformation. The electronic properties of substituents can also influence the stability of the lactone functional group itself.

Methodologies for Assessing Thermodynamic Stability

A multi-faceted approach, combining experimental techniques and computational modeling, is essential for a comprehensive understanding of the thermodynamic stability of 17-membered macrocyclic lactones.[3][9]

Experimental Approaches

Several experimental techniques provide invaluable data on the structure, conformation, and energetics of these complex molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the solution-state conformation of macrocycles.[9][11] Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximities of protons, allowing for the determination of the three-dimensional structure.[12] Chemical shifts and coupling constants can also provide insights into the local conformation and the presence of intramolecular hydrogen bonds.[9]

  • X-ray Crystallography: This technique provides a high-resolution, static picture of the molecule's conformation in the solid state. While the solid-state conformation may not be the most populated one in solution, it provides a crucial starting point for computational studies and can reveal key intramolecular interactions.

  • Calorimetry: Techniques like Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) can be used to measure the thermodynamic parameters of processes involving the macrocycle, such as binding to a target or conformational changes. While direct measurement of the overall thermodynamic stability is challenging, these methods can provide valuable data on the energetics of specific interactions.

Computational Modeling

In silico methods are indispensable for exploring the vast conformational space of 17-membered macrocyclic lactones and for quantifying the energetic contributions to their stability.[3][13]

  • Molecular Mechanics (MM): MM methods employ classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally efficient and are well-suited for conformational searches to identify low-energy conformers.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time, allowing for the exploration of conformational transitions and the calculation of thermodynamic properties such as free energy differences between states.[11]

  • Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to calculate energies and geometries with high precision.[13][14] Due to their computational cost, QM calculations are often used to refine the structures and energies of key conformers identified through MM or MD methods.

Experimental and Computational Workflows

A robust investigation into the thermodynamic stability of a 17-membered macrocyclic lactone typically involves an integrated experimental and computational workflow.

Integrated Workflow for Stability Analysis

Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_analysis Data Integration & Interpretation NMR NMR Spectroscopy (NOESY, ROESY) ConfSearch Conformational Search (Molecular Mechanics) NMR->ConfSearch Initial Structures & Restraints XRay X-ray Crystallography XRay->ConfSearch Solid-State Conformation Cal Calorimetry Thermo Thermodynamic Stability Profile Cal->Thermo MD Molecular Dynamics Simulations ConfSearch->MD Low-Energy Conformers QM Quantum Mechanics (DFT Calculations) MD->QM Key Conformations for Refinement MD->Thermo QM->Thermo SAR Structure-Activity Relationship Thermo->SAR Conformations cluster_A Conformer A (Lowest Energy) cluster_C Conformer C (Higher Energy) A_ring Folded Ring A_hb Intramolecular H-Bond A_ring->A_hb A_trans Transannular Interactions A_ring->A_trans C_ring Extended Ring A_ring->C_ring Conformational Transition C_no_hb No H-Bond C_ring->C_no_hb

Caption: Simplified representation of low and high-energy conformations.

Conclusion and Future Perspectives

The thermodynamic stability of 17-membered macrocyclic lactones is a complex, multi-faceted property that is crucial for their function as therapeutic agents. A deep understanding of the interplay between conformational flexibility, ring strain, and intramolecular interactions is essential for the rational design of new and improved macrolide drugs. The integrated use of experimental techniques, particularly NMR spectroscopy and X-ray crystallography, with a suite of computational modeling tools provides a powerful paradigm for elucidating the energetic landscape of these molecules.

Future research in this area will likely focus on the development of more accurate and efficient computational methods for predicting thermodynamic stability, as well as the application of advanced experimental techniques, such as cryogenic electron microscopy (cryo-EM), to study the conformations of macrocycles bound to their biological targets. [9]A continued focus on understanding the fundamental principles of macrocyclic stability will undoubtedly accelerate the discovery and development of the next generation of macrolide therapeutics.

References

  • Impellizzeri, G., et al. (2020). Thermal stability of antiparasitic macrocyclic lactones milk residues during industrial processing. PubMed. Available at: [Link]

  • Jansen, R., et al. (2025). Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing. PubMed. Available at: [Link]

  • Novak, P., et al. (2020). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. Molecules. Available at: [Link]

  • Ribeiro da Silva, M. A., et al. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. Molecules. Available at: [Link]

  • Novak, P., et al. (2020). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ribeiro da Silva, M. A., et al. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2020). Conformational Changes in a Macrolide Antibiotic Binding Protein From Mycobacterium smegmatis Upon ADP Binding. Frontiers in Microbiology. Available at: [Link]

  • Asres, K., et al. (2025). Conformational analysis of major metabolites of macrolide antibiotics roxithromycin and erythromycin A with different biological properties by NMR spectroscopy and molecular dynamics. ResearchGate. Available at: [Link]

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Pearson. Available at: [Link]

  • Kannan, K., & Mankin, A. S. (2011). The macrolide antibiotic renaissance. The EMBO Molecular Medicine. Available at: [Link]

  • Mahmoudi, A., et al. (n.d.). LC Determination and Stability Assessment of Macrolide Antibiotics Azithromycin and Spiramycin in Bulk and Tablet Samples. RJ Wave. Available at: [Link]

  • Saini, V., & Liao, L. (2016). Reaction Discovery Employing Macrocycles: Transannular Cyclizations of Macrocyclic Bis-Lactams. Organic Letters. Available at: [Link]

  • Galloway, W. R. J. D., et al. (2019). Strained Cyclophane Macrocycles: Impact of Progressive Ring Size Reduction on Synthesis and Structure. Journal of the American Chemical Society. Available at: [Link]

  • Peric, M., et al. (2022). Computational Studies on Selected Macrolides Active against Escherichia coli Combined with the NMR Study of Tylosin A in Deuterated Chloroform. Molecules. Available at: [Link]

  • Vester, B., & Douthwaite, S. (2001). Macrolide Resistance Conferred by Base Substitutions in 23S rRNA. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Belaidi, S., et al. (2007). Conformational Analysis in 18-Membered Macrolactones Based on Molecular Modeling. Journal of the Korean Chemical Society. Available at: [Link]

  • Gokhale, S. V., & Argade, N. P. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules. Available at: [Link]

  • Mahmoudi, A., et al. (2025). LC Determination and Stability Assessment of Macrolide Antibiotics Azithromycin and Spiramycin in Bulk and Tablet Samples. ResearchGate. Available at: [Link]

  • Kalan, L., & Wright, G. D. (2011). Macrolides: From Toxins to Therapeutics. Comprehensive Natural Products II. Available at: [Link]

  • Williams, R. M., et al. (2022). Strain Visualization for Strained Macrocycles. ChemRxiv. Available at: [Link]

  • Belaidi, S., et al. (2006). CONFORMATIONAL ANALYSIS IN 18-MEMBERED MACROLIDE ANTIBIOTICS BASED ON MOLECULAR MECHANICS. Algerian Journal of Advanced Materials. Available at: [Link]

  • Galloway, W. R. J. D., et al. (2019). Strained Cyclophane Macrocycles: Impact of Progressive Ring Size Reduction on Synthesis and Structure. Journal of the American Chemical Society. Available at: [Link]

  • Ullah, H., & Ali, S. (2017). Substitution effect on activity of macrolides. ResearchGate. Available at: [Link]

  • American Chemical Society. (2026). Sculpting Microbial Microenvironments: Spatiotemporal Control via Programmable Electrochemical Gradients. American Chemical Society. Available at: [Link]

  • University of Maryland, Baltimore. (n.d.). Molecular Modeling of Macrolide Antibiotic Conformational Sampling and Interactions in the 50S Ribosomal Subunit for the Development of Novel Antibiotics. UMB Digital Archive. Available at: [Link]

  • Wikipedia. (n.d.). Lactone. Wikipedia. Available at: [Link]

  • Thill, G., et al. (2012). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. Organic Letters. Available at: [Link]

  • Markley, J. L., et al. (2020). Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview. Molecules. Available at: [Link]

  • Diva-portal.org. (2021). Computational Modeling of Macrocycles and Structure-Based Design of Novel Antibacterial Compounds. Diva-portal.org. Available at: [Link]

  • Wikipedia. (n.d.). Macrolide. Wikipedia. Available at: [Link]

  • American Chemical Society. (2021). Conformational Strain of Macrocyclic Peptides in Ligand–Receptor Complexes Based on Advanced Refinement of Bound-State Conformers. ACS Publications. Available at: [Link]

  • RJ Wave. (n.d.). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJ Wave. Available at: [Link]

  • D'Erasmo, M. P., et al. (2019). 14- and 15-membered lactone macrolides and their analogues and hybrids: structure, molecular mechanism of action and biological activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Prelog strain. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 12- to 16-Membered-Ring Lactones. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

  • American Chemical Society. (2024). From Acyclic Intramolecular-[4 + 2]- to Transannular Bis-[4 + 2]-Cycloaddition of the Macrodiolide for the Stereoselective Synthesis of the Octahydronaphthalene Core of Polyenic Macrolactam Sagamilactam. American Chemical Society. Available at: [Link]

  • Lanusse, C. E., et al. (2012). Macrocyclic lactones and cellular transport-related drug interactions: a perspective from in vitro assays to nematode control in the field. Current Drug Metabolism. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Solid-Phase Microextraction (SPME) of Macrocyclic Lactones from Wastewater

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Macrocyclic Lactones in Wastewater

Macrocyclic lactones, a class of potent antiparasitic agents including ivermectin and its analogs, are extensively used in both human and veterinary medicine.[1] Their widespread use leads to their inevitable introduction into aquatic environments through wastewater discharge. Due to their high lipophilicity and potential for ecotoxicity even at low concentrations, sensitive and reliable analytical methods are crucial for monitoring their presence and fate in these complex matrices.[1]

Wastewater presents a significant analytical challenge due to its complex and variable composition, containing a myriad of organic and inorganic substances that can interfere with the extraction and analysis of target analytes.[2] Traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods, while effective, can be time-consuming, require significant volumes of organic solvents, and may suffer from matrix effects.

Solid-Phase Microextraction (SPME) offers a compelling alternative as a simple, solvent-free, and sensitive sample preparation technique.[2][3] By integrating sampling, extraction, and concentration into a single step, SPME can significantly streamline the analytical workflow for determining macrocyclic lactones in wastewater.[2] This application note provides a comprehensive guide to the principles, protocol development, and best practices for the SPME of macrocyclic lactones from wastewater, coupled with gas chromatography-mass spectrometry (GC-MS) for their determination.

Principle of Solid-Phase Microextraction (SPME)

SPME utilizes a fused silica fiber coated with a stationary phase. When this fiber is exposed to a sample, either by direct immersion or through the headspace, analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.

The efficiency of the extraction process is governed by the distribution coefficient (Kfs) of the analyte between the fiber coating and the sample matrix. Several factors influence this equilibrium and must be carefully optimized to achieve maximum sensitivity and reproducibility.[3]

Method Development: A Step-by-Step Approach

Developing a robust SPME method for macrocyclic lactones in wastewater requires a systematic optimization of several key parameters. The following sections detail the critical considerations and provide a recommended protocol.

Fiber Selection: Targeting High Molecular Weight, Non-Polar Compounds

The choice of SPME fiber coating is paramount for the successful extraction of macrocyclic lactones. Given their high molecular weight and non-polar, lipophilic nature, a non-polar fiber coating is the logical choice.

  • Recommended Fiber: Polydimethylsiloxane (PDMS) coated fibers are the most suitable option. A thicker film, such as 100 µm PDMS, is generally preferred for immersive extractions of semi-volatile compounds as it provides a larger volume of stationary phase, enhancing the extraction efficiency. For higher molecular weight compounds, a thinner film (e.g., 30 µm PDMS) might facilitate faster desorption in the GC inlet.

  • Alternative Fiber: A Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber could also be considered. The porous DVB particles offer a larger surface area, which can be advantageous for trapping large molecules.

Expert Insight: While PDMS is the primary recommendation, the complex and variable nature of wastewater means that a DVB/PDMS fiber might offer better performance in certain instances by providing a mixed-mode interaction (adsorption and absorption). Preliminary screening of both fiber types with spiked wastewater samples is highly recommended.

Extraction Mode: Direct Immersion vs. Headspace

For non-volatile and semi-volatile compounds like macrocyclic lactones, Direct Immersion (DI-SPME) is the required extraction mode.[4] In this configuration, the SPME fiber is directly immersed into the aqueous wastewater sample, allowing for the direct partitioning of the analytes onto the fiber coating. Headspace SPME is only suitable for volatile and semi-volatile compounds and would not be effective for macrocyclic lactones.[1]

Optimization of Extraction Parameters

To achieve maximum sensitivity and reproducibility, the following parameters should be systematically optimized.

  • Extraction Time: The time required to reach equilibrium between the sample and the fiber coating. A typical starting point for optimization is 30-60 minutes. It is crucial to perform a time-profile experiment (e.g., sampling at 15, 30, 45, 60, 90, and 120 minutes) to determine the optimal extraction time where the analyte response plateaus.

  • Extraction Temperature: Increasing the temperature can enhance the diffusion of analytes from the sample matrix to the fiber coating, but it can also decrease the partition coefficient. For direct immersion, a moderately elevated temperature, such as 50-70°C, can be beneficial.[1] An optimization study should be conducted to find the ideal balance.

  • Agitation: Agitation of the sample during extraction is critical to reduce the "depletion zone" effect at the fiber surface and facilitate faster mass transfer. Consistent and vigorous agitation using a magnetic stirrer is recommended.

  • pH: The pH of the wastewater sample can influence the charge state of interfering compounds and the overall matrix composition. While macrocyclic lactones are neutral compounds, adjusting the pH (e.g., to acidic or basic conditions) may be necessary to minimize the extraction of interfering substances. This should be evaluated during method development.

  • Ionic Strength: The addition of salt (e.g., NaCl) to the sample, known as the "salting-out" effect, can decrease the solubility of hydrophobic compounds in the aqueous phase and promote their partitioning onto the SPME fiber. The effect of adding varying concentrations of NaCl (e.g., 0-30% w/v) should be investigated.

Visualizing the SPME Workflow

SPME_Workflow cluster_sample_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Sample Wastewater Sample Adjust pH & Ionic Strength Adjustment Sample->Adjust Extract Direct Immersion SPME (Optimized Time & Temp) Adjust->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Transfer Analyze GC-MS Analysis Desorb->Analyze

Caption: A streamlined workflow for the SPME-GC-MS analysis of macrocyclic lactones in wastewater.

Detailed Experimental Protocol

This protocol provides a starting point for the analysis of macrocyclic lactones in wastewater using SPME-GC-MS. Note: This is a generalized protocol and should be optimized and validated for the specific analytes and matrix of interest.

1. Materials and Reagents

  • SPME Fiber Assembly: 100 µm Polydimethylsiloxane (PDMS) on a stable flex fiber

  • SPME Holder (manual or autosampler)

  • 20 mL amber glass vials with PTFE-faced silicone septa

  • Magnetic stir bars

  • Heating/stirring plate

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Analytical standards of target macrocyclic lactones

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

2. Standard Preparation

  • Prepare a stock solution of the macrocyclic lactone standard in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solution with deionized water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/L).

3. Sample Preparation

  • Collect wastewater samples in amber glass bottles and store at 4°C. Analyze as soon as possible.

  • Allow the sample to come to room temperature.

  • If the sample contains a high concentration of suspended solids, centrifugation or filtration may be necessary. However, be aware that macrocyclic lactones may adsorb to particulate matter, so this step should be validated for potential analyte loss.

  • Place 10 mL of the wastewater sample into a 20 mL amber glass vial.

  • Add a magnetic stir bar.

  • Optional (based on optimization): Adjust the pH and/or add a predetermined amount of NaCl.

4. SPME Procedure

  • Condition the SPME fiber according to the manufacturer's instructions.

  • Place the vial on the heating/stirring plate and set the desired temperature and stirring speed.

  • Expose the SPME fiber to the sample by direct immersion for the optimized extraction time.

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.

5. GC-MS Analysis

  • Injector: Splitless mode, 280°C.

  • Carrier Gas: Helium, constant flow.

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp: 15°C/min to 300°C, hold for 10 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Select characteristic ions for each target macrocyclic lactone.

6. Quality Control

  • Method Blank: Analyze a vial of deionized water to check for contamination.

  • Spiked Sample: Spike a wastewater sample with a known concentration of the analyte to assess matrix effects and recovery.

  • Calibration: Run a calibration curve with each batch of samples.

Expected Performance and Data

The following table summarizes typical performance data for the analysis of high molecular weight, non-polar compounds in aqueous matrices using SPME and related techniques. Note that specific values for macrocyclic lactones via SPME in wastewater are not widely published and the data below is a composite to guide expectation.

ParameterTypical Value/RangeNotes
SPME Fiber 100 µm PDMSOptimal for non-polar, semi-volatile compounds.
Extraction Time 45 - 90 minEquilibrium time dependent on matrix complexity.
Extraction Temp. 60 - 70 °CEnhances diffusion kinetics.
Desorption Temp. 280 °CEnsures complete transfer of high MW analytes.
LOD/LOQ Low ng/L to µg/LHighly dependent on the specific analyte and matrix.
Linearity (R²) > 0.99Achievable with proper optimization.
Precision (RSD%) < 15%Good reproducibility with automated systems.

Troubleshooting and Method Validation

  • Low Recovery: This could be due to insufficient extraction time, non-optimal temperature or pH, or strong matrix effects. Re-evaluate the optimization parameters. Consider using a matrix-matched calibration curve.

  • Poor Reproducibility: Inconsistent agitation, temperature fluctuations, or variations in sample matrix can lead to poor precision. Ensure all parameters are tightly controlled.

  • Carryover: If peaks from a previous high-concentration sample appear in subsequent blanks, increase the desorption time and/or temperature.

A full method validation should be performed according to established guidelines, including an assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Conclusion: A Powerful Tool for Environmental Monitoring

Solid-Phase Microextraction offers a robust, sensitive, and environmentally friendly approach for the analysis of macrocyclic lactones in challenging wastewater matrices. By carefully selecting the appropriate fiber and optimizing the extraction parameters, researchers can develop reliable methods for monitoring these emerging contaminants. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals to implement SPME in their environmental monitoring programs, ultimately contributing to a better understanding of the fate and impact of these compounds in our aquatic ecosystems.

References

  • Lindholm, P. C., Knuutinen, J. S., Ahkola, H. S. J., & Herve, S. H. (2014). Analysis of trace pharmaceuticals and related compounds in municipal wastewaters by preconcentration, chromatography, derivatization, and separation methods. BioResources, 9(2), 3688-3732.
  • Grote, C., Belau, E., Levsen, K., & Wunsch, G. (1999). Development of SPME-GC method for the determination of organic compounds in waste water. Acta Hydrochimica et Hydrobiologica, 27(4), 193-199.
  • D'Urso, A., & Naccarato, A. (2020). Environmental Applications of Mass Spectrometry for Emerging Contaminants.
  • Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis.
  • Gomes, P. C. F. D. L., Barletta, J. Y., Nazario, C. E. D., Santos-Neto, Á. J., Von Wolff, M. A., Coneglian, C. M. R., ... & Lancas, F. M. (2011). Optimization of in situ derivatization SPME by experimental design for GC–MS multi-residue analysis of pharmaceutical drugs in wastewater.
  • Vera-Candioti, L., García-Valcárcel, A. I., & Tadeo, J. L. (2014). Solid-phase microextraction for the analysis of emerging contaminants in environmental water samples. TrAC Trends in Analytical Chemistry, 54, 119-131.
  • Souza-Silva, É. A., Gionfriddo, E., & Pawliszyn, J. (2015). A critical review of the state of the art of solid-phase microextraction of complex matrices I. Environmental analysis. TrAC Trends in Analytical Chemistry, 71, 224-235.
  • Richardson, S. D., & Ternes, T. A. (2011). Water analysis: emerging contaminants and current issues. Analytical chemistry, 83(12), 4614-4648.
  • Chen, Y., & Pawliszyn, J. (2021). In Vivo Solid-Phase Microextraction and Applications in Environmental Sciences. Accounts of Chemical Research, 54(15), 3113-3123.
  • Mafra, G., Vieira, H. P., de Alvarenga, E. L., & Augusti, R. (2021). Emerging Contaminants in Aqueous Matrices Determined by Gas Chromatography-Mass Spectrometry. Brazilian Journal of Analytical Chemistry, 8(32), 6-21.
  • Dagan, S. (2013). GC× GC Quantification of Priority and Emerging Nonpolar Halogenated Micropollutants in All Types of Wastewater Matrices: Analysis Methodology, Chemical Occurrence, and Partitioning. Environmental science & technology, 47(24), 14294-14303.
  • Besha, A. T., Tufa, R. A., & Megersa, N. (2020). Direct immersion solid-phase microextraction analysis of multi-class contaminants in edible seaweeds by gas chromatography-mass spectrometry. Food chemistry, 312, 126084.
  • Li, Y., Zhang, L., Wang, P., & Li, Y. (2023). Effects of High Pharmaceutical Concentrations in Domestic Wastewater on Membrane Bioreactor Treatment Systems: Performance and Microbial Community. Membranes, 13(7), 650.
  • Larsson, D. G. J., de Pedro, C., & Paxeus, N. (2007). Effluent from drug manufactures contains extremely high levels of pharmaceuticals.
  • Petrie, B., Barden, R., & Kasprzyk-Hordern, B. (2015). A review on emerging contaminants in wastewaters and the environment: current knowledge, risks and future challenges. Science of the total environment, 538, 936-956.
  • Bila, D. M., & Dezotti, M. (2003). Fármacos no meio ambiente. Química nova, 26, 523-530.

Sources

Protocol for synthesizing Oxacycloheptadec-7-en-2-one from aleuritic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the total synthesis of Oxacycloheptadec-7-en-2-one (commonly known as Ambrettolide or (E/Z)-7-hexadecen-16-olide) utilizing Aleuritic Acid (9,10,16-trihydroxyhexadecanoic acid) as the primary feedstock.[1]

While Aleuritic Acid is a standard precursor for macrocyclic musks, its natural functionalization (9,10-diol) typically yields the 9-ene isomer (Isoambrettolide ).[1] Synthesizing the 7-ene target requires a strategic "Retro-Inverso" Functional Group Interchange to transpose the diol position from C9/C10 to C7/C8 prior to olefination.[1] This guide outlines the "Inversion Strategy" followed by stereospecific deoxygenation and high-dilution macrolactonization.[1]

Target Audience: Medicinal Chemists, Process Development Scientists, Fragrance Chemists.[1]

Retrosynthetic Logic & Strategy

The core challenge is shifting the unsaturation from the natural 9,10 position of the starting material to the 7,8 position of the target.

  • Starting Material: Aleuritic Acid (C1-COOH, C9-OH, C10-OH, C16-OH).[1][2]

  • Target: Oxacycloheptadec-7-en-2-one (C1-C=O, C7=C8, C16-O-).[1]

  • The "Inversion" Solution: By chemically swapping the oxidation states of the termini (converting C1-COOH

    
     C1-CH
    
    
    
    OH and C16-CH
    
    
    OH
    
    
    C16-COOH), the internal diol relative position shifts from C9,10 to C7,8 .
    • Calculation: New C1 is old C16.[1] The diol at old C9 becomes New C(16 - 9 + 1) = C8 .[1] The diol at old C10 becomes New C(16 - 10 + 1) = C7 .[1]

Pathway Visualization

SynthesisPath Aleuritic Threo-Aleuritic Acid (9,10,16-trihydroxy-C16-COOH) Protection 1. Methyl Esterification 2. Acetonide Protection Aleuritic->Protection Oxidation Terminal Oxidation (C16-OH -> C16-COOH) Protection->Oxidation KMnO4/AcOH Inversion Functional Group Interchange (Reduction of C1-Ester -> C1-OH) Oxidation->Inversion Selective Reduction Isoaleuritic Isoaleuritic Acid Intermediate (7,8,16-trihydroxy-C16-COOH) Inversion->Isoaleuritic Yields 7,8-diol Olefination Stereospecific Deoxygenation (Eastwood or I2/Phosphine) Isoaleuritic->Olefination Orthoformate/Heat Precursor 16-Hydroxy-7-hexadecenoic Acid Olefination->Precursor Elimination Cyclization High Dilution Macrolactonization Precursor->Cyclization Target Oxacycloheptadec-7-en-2-one (Ambrettolide) Cyclization->Target

Figure 1: Strategic workflow for transposing the diol functionality to access the 7-ene isomer.[1]

Experimental Protocol

Phase 1: Preparation of Isoaleuritic Acid (The Inversion)

Objective: Convert Threo-Aleuritic Acid (9,10-diol) to Erythro-Isoaleuritic Acid (7,8-diol).

StepReagent/ConditionStoichiometry (Equiv)Critical Process Parameter (CPP)
1.1 MeOH / Hngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

SO

(cat)
Excess MeOHReflux 4h. Quantitative esterification.
1.2 Acetone / H

SO

Solvent qtyForm Acetonide to protect 9,10-diol. Monitor by TLC.[1]
1.3 KMnOngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

/ AcOH
1.5 equiv [O]Oxidation of C16-OH . Maintain <20°C to prevent diol cleavage. Yields Half-Ester (C1-Ester, C16-Acid).[1][2]
1.4 LiBHngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

/ THF
1.1 equivSelective Reduction . Reduce C1-Ester to Alcohol. C16-Acid may require protection or careful pH control during workup.[1]
1.5 Hngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

O

(Hydrolysis)
ExcessDeprotect acetonide. Result: 7,8,16-trihydroxyhexadecanoic acid (Isoaleuritic Acid).[1]

Technical Insight: The efficiency of Step 1.4 is the yield-determining factor. Modern alternatives using enzyme-catalyzed differentiation of the diester can improve selectivity over classical Bouveault-Blanc reduction.[1]

Phase 2: Stereospecific Olefination (Eastwood Deoxygenation)

Objective: Convert the vicinal 7,8-diol into the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 alkene. The Eastwood reaction typically yields the (E)-isomer, consistent with synthetic Ambrettolide.
  • Orthoester Formation:

    • Charge a reactor with Isoaleuritic Acid (1.0 equiv).[1]

    • Add Triethyl Orthoformate (3.0 equiv) and catalytic p-TsOH (0.01 equiv).

    • Heat to 100°C for 2 hours. Distill off ethanol continuously.

    • Checkpoint: Formation of the cyclic orthoester intermediate.[1]

  • Elimination (Pyrolysis):

    • Add Acetic Anhydride (2.0 equiv) to the reaction mixture.

    • Increase temperature to 160–180°C.

    • Mechanism: The dioxolane ring fragments, releasing CO

      
       and ethanol, generating the double bond at C7-C8.
      
    • Workup: Hydrolyze the terminal acetate (at C16) using NaOH/MeOH, then acidify.

    • Product: 16-hydroxy-hexadec-7-enoic acid.[1][2]

Phase 3: Macrolactonization

Objective: Cyclize the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-hydroxy acid to the 17-membered lactone.

Method: Yamaguchi Macrolactonization (preferred for reliability) or Steglich.[1]

  • Reagents: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent), DMAP, Et

    
    N.
    
  • Solvent: Toluene (Anhydrous).[1]

  • Concentration: High Dilution (0.005 M) is mandatory to suppress intermolecular polymerization.[1]

Protocol:

  • Dissolve 16-hydroxy-hexadec-7-enoic acid (1.0 equiv) and Et

    
    N (1.5 equiv) in THF.
    
  • Add Yamaguchi reagent (1.2 equiv).[1] Stir 1h to form the mixed anhydride.

  • Slow Addition: Add the mixed anhydride solution dropwise over 8–10 hours into a refluxing solution of DMAP (2.0 equiv) in Toluene.

  • Workup: Wash with saturated NaHCO

    
    , brine, dry over MgSO
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5).

Quantitative Data & Specifications

ParameterSpecificationNotes
Target Molecule Oxacycloheptadec-7-en-2-oneMW: 252.39 g/mol
Starting Material Aleuritic Acid (95% purity)Sourced from seed lac
Overall Yield 35% - 45%Step 1.4 and Cyclization are limiting steps
Isomeric Ratio >90% (E)-isomerVia Eastwood Deoxygenation
Appearance Colorless to pale yellow liquidMusk-like odor
Refractive Index 1.478 - 1.482@ 20°C

Mechanism of Action: The Olefination Step

Understanding the stereochemistry of the 7,8-elimination is vital for reproducibility.

Mechanism Diol 7,8-Diol (Isoaleuritic) Orthoester Cyclic Orthoester Intermediate Diol->Orthoester + CH(OEt)3 - EtOH Carbene Fragmenting Species Orthoester->Carbene + Ac2O / Heat Alkene (E)-7-Alkene Product Carbene->Alkene Cycloreversion - CO2

Figure 2: Eastwood Deoxygenation pathway converting the vicinal diol to the alkene.[1]

References

  • Sabnis, S. D., Mathur, H. H., & Bhattacharyya, S. C. (1963).[1][3][4] "Macrocyclic musk compounds. Part III. A new synthesis of ambrettolide from aleuritic acid."[2][3][4][5] Journal of the Chemical Society.[1][4]

  • Chattopadhyay, A., & Mamdapur, V. R. (1988).[1] "A Practical Synthesis of (E)-7-Hexadecen-1,16-olide (Ambrettolide)." Indian Journal of Chemistry.

  • PubChem. "Oxacycloheptadec-7-en-2-one (Compound Summary)." National Library of Medicine.[1]

  • Eastwood, F. W., et al. (1970).[1] "Conversion of vicinal diols to alkenes via 2-dimethylamino-1,3-dioxolans." Tetrahedron Letters. (Foundational chemistry for the olefination step).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing High-Dilution Macrocyclization of Oxacycloheptadec-7-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Oxacycloheptadec-7-en-2-one. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of macrocyclic compounds. Here, we address common challenges encountered during the critical high-dilution macrocyclization step, providing in-depth, experience-driven troubleshooting advice and optimized protocols. Our approach is grounded in established chemical principles to ensure you can not only solve immediate experimental issues but also understand the underlying causality to proactively improve your synthetic strategy.

Section 1: Foundational Concepts & Core Principles

The synthesis of macrocycles like Oxacycloheptadec-7-en-2-one, a 17-membered lactone, is a formidable challenge primarily due to the entropic and enthalpic barriers to forming large rings. The key to success lies in favoring the desired intramolecular cyclization of a linear precursor (seco-acid) over competing intermolecular reactions, which lead to undesirable dimers, trimers, and polymers.

The cornerstone of this strategy is the high-dilution principle . By maintaining an extremely low concentration of the reactive seco-acid, the probability of one reactive end of a molecule finding the other end of the same molecule is increased relative to it finding another molecule. This is often achieved through the slow addition of the substrate into a large volume of solvent containing the cyclization reagents, a technique known as syringe-pump addition or "Zimmerman-Traxler conditions" for macrocyclization.

Key macrocyclization reactions for this class of molecules include the Yamaguchi and Shiina lactonizations, which proceed via the formation of a highly reactive mixed anhydride intermediate.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted as a series of frequently asked questions (FAQs) that address the most common issues encountered during the macrocyclization of Oxacycloheptadec-7-en-2-one.

FAQ 1: My yield of the desired monomeric lactone is very low, and I primarily observe a white precipitate or an intractable solid. What is happening?

Answer: This is a classic sign that intermolecular polymerization is outcompeting the desired intramolecular cyclization. The "intractable solid" is likely a mixture of linear polymers.

Root Causes & Solutions:

  • Ineffective High-Dilution Conditions: The concentration of the active seco-acid intermediate is too high.

    • Troubleshooting Steps:

      • Decrease Concentration: Double the total solvent volume for the reaction. A typical starting concentration for the seco-acid is in the range of 0.001 to 0.005 M.

      • Slow Down the Addition Rate: The rate at which you add the seco-acid (or the pre-formed mixed anhydride) is critical. If you are adding over 4 hours, try extending it to 8-12 hours. The goal is to keep the instantaneous concentration of the reactive species near zero.

      • Ensure Efficient Stirring: The solution must be stirred vigorously to rapidly disperse the added substrate. A large stir bar and an appropriate flask shape (e.g., a large round-bottom flask) are essential. Inefficient stirring creates localized areas of high concentration, promoting polymerization.

  • Purity of the Seco-Acid Precursor: Impurities in your starting material can inhibit the catalyst or introduce competing side reactions.

    • Troubleshooting Steps:

      • Re-purify the Seco-Acid: Recrystallize or perform column chromatography on your seco-acid precursor. Ensure it is thoroughly dried, as water can hydrolyze the active intermediate. Use a high-vacuum line or a drying pistol.

      • Confirm Structural Integrity: Obtain high-quality NMR and Mass Spectrometry data of the precursor to confirm its structure and purity before proceeding.

Table 1: Recommended Starting Parameters for Optimization

ParameterRecommended RangeRationale
Substrate Concentration 0.001 - 0.005 MMinimizes intermolecular reactions.
Addition Time 6 - 12 hoursMaintains pseudo-high dilution.
Solvent Toluene or THF (anhydrous)Aprotic, non-coordinating solvents are preferred. Toluene is often used for its higher boiling point, allowing for a wider temperature range.
Temperature 25 °C to 80 °CReaction specific; higher temperatures may be needed for some reagents but can also promote side reactions.
FAQ 2: I am recovering a significant amount of my starting seco-acid. Why isn't the reaction going to completion?

Answer: Recovering the starting material indicates a problem with the activation step of the carboxylic acid, which is necessary to form the reactive intermediate for cyclization.

Root Causes & Solutions:

  • Catalyst/Reagent Inactivity: The reagents responsible for activating the carboxylic acid are not functioning correctly.

    • Troubleshooting Steps:

      • Check Reagent Quality:

        • Yamaguchi Reaction: 2,4,6-Trichlorobenzoyl chloride (TCBC) can degrade over time. Use a freshly opened bottle or distill it before use.

        • DMAP (4-Dimethylaminopyridine): This is a crucial nucleophilic catalyst. Ensure it is pure and dry. Sub-stoichiometric amounts of DMAP are often used, but in difficult cyclizations, using it in stoichiometric or even excess quantities can be beneficial.

        • Shiina Reaction: 2-methyl-6-nitrobenzoic anhydride (MNBA) is the key reagent. Check its integrity.

      • Ensure Anhydrous Conditions: All reagents and solvents must be scrupulously dried. Water will readily quench the highly reactive mixed anhydride intermediate, leading back to the starting acid. Dry solvents using a solvent purification system or by distillation over an appropriate drying agent. Dry glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon).

  • Incorrect Stoichiometry: An incorrect ratio of reagents can lead to incomplete activation.

    • Troubleshooting Steps:

      • Verify Stoichiometry: For a Yamaguchi lactonization, a typical ratio is 1 equivalent of seco-acid, 1.1-1.5 equivalents of triethylamine (or another hindered base), 1.1-1.3 equivalents of TCBC, and 1.5-4 equivalents of DMAP.

      • Order of Addition: The order of addition matters. Typically, the seco-acid, solvent, and base are combined first. The activating agent (e.g., TCBC) is added to form the mixed anhydride in situ, and this solution is then added slowly to a large volume of solvent containing the DMAP catalyst.

Experimental Workflow: Optimized Yamaguchi Lactonization Protocol

G cluster_A Syringe Pump Setup (Solution A) cluster_B Reaction Flask (Solution B) A1 1. Dissolve Seco-Acid (1 eq) & Triethylamine (1.5 eq) in Anhydrous Toluene (少量) A2 2. Add 2,4,6-Trichlorobenzoyl Chloride (TCBC, 1.3 eq) A1->A2 A3 3. Stir for 30 min at RT (Formation of Mixed Anhydride) A2->A3 B3 3. Heat to desired temperature (e.g., 80 °C) with vigorous stirring A3->B3 Add Solution A to Solution B via Syringe Pump over 8-12 hours B1 1. Add large volume of Anhydrous Toluene to flask B2 2. Add DMAP (4 eq) B1->B2 B2->B3 C1 Reaction Quench & Workup B3->C1 Stir for an additional 4-6 hours after addition is complete D1 Isolated Oxacycloheptadec-7-en-2-one C1->D1 Purification (Silica Gel Chromatography)

FAQ 3: My TLC/LC-MS analysis shows multiple new spots/peaks close to my desired product. How do I identify and minimize them?

Answer: This suggests the formation of cyclic oligomers (dimer, trimer) or diastereomers if your precursor had stereocenters.

Root Causes & Solutions:

  • Dimer and Trimer Formation: This is another consequence of insufficiently controlled high-dilution conditions. The dimer will have exactly twice the mass of the desired product, the trimer three times, etc.

    • Troubleshooting Steps:

      • Re-optimize Dilution and Addition Rate: This is the most critical factor. Refer to the solutions in FAQ 1.

      • Effect of Template Ions: In some cases, the presence of certain metal cations (e.g., K+, Cs+) can act as a template, pre-organizing the linear precursor in a conformation that favors cyclization. Adding a salt like K2CO3 or Cs2CO3 in catalytic amounts can sometimes improve the monomer-to-dimer ratio. This effect is highly substrate-dependent.

  • Epimerization: If your seco-acid contains stereocenters, particularly alpha to the carbonyl group, the basic conditions (e.g., triethylamine, DMAP) can cause epimerization, leading to the formation of diastereomeric lactones.

    • Troubleshooting Steps:

      • Use a Milder Base: Switch from triethylamine to a more sterically hindered, less nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.

      • Lower the Temperature: Perform the reaction at a lower temperature (e.g., room temperature or 40 °C) to disfavor the equilibrium leading to epimerization. This will likely require a longer reaction time.

      • Alternative Methods: Consider methods that operate under milder or neutral conditions, although these may be less reactive.

Logical Flow for Diagnosing Low Yield

G Start Low Yield of Macrocycle Check_TLC Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_TLC Polymer Issue: Polymerization (Intractable solid, baseline on TLC) Check_TLC->Polymer Baseline streak / Insoluble material SM_Recovered Issue: Starting Material Recovered Check_TLC->SM_Recovered Spot at starting material Rf Multi_Spots Issue: Multiple Discrete Spots/Peaks Check_TLC->Multi_Spots Multiple new spots Sol_Polymer Solution: Improve High Dilution - Lower Concentration - Slower Addition Rate - Better Stirring Polymer->Sol_Polymer Sol_SM Solution: Check Reagents & Conditions - Reagent Purity (TCBC, DMAP) - Anhydrous Conditions - Correct Stoichiometry SM_Recovered->Sol_SM Sol_Multi Solution: Identify Byproducts - Check Mass Spec for Dimers - Consider Epimerization - Use Milder Base / Lower Temp Multi_Spots->Sol_Multi

Section 3: References

  • Macrocyclization in Organic Synthesis. Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH. [Link]

  • The Yamaguchi Esterification and Lactonization. Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]

  • Shiina Macrolactonization. Shiina, I., Kubota, M., Oshiumi, H., & Hashizume, M. (2004). An Effective Method for the Synthesis of Carboxylic Esters and Lactones Using Substituted Benzoic Anhydrides with Lewis Acid Catalysts. The Journal of Organic Chemistry, 69(6), 1822-1830. [Link]

Preventing polymerization during distillation of macrocyclic lactones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization & Thermal Degradation During Purification

Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Introduction: The Thermodynamic Battle

Welcome to the Technical Support Center for macrocyclic lactone purification. If you are here, you are likely facing the "Solid Distillate" phenomenon—where your liquid product polymerizes in the receiver—or you are battling yield losses due to pot residue formation.

The Core Conflict: Macrocyclic lactones (12+ membered rings like 15-pentadecalactone) exist in a delicate equilibrium with their linear polyester counterparts.

  • Entropy favors the monomer (ring) at high temperatures and low pressures (gas phase).

  • Enthalpy often favors the linear polymer (solid) at lower temperatures (liquid/solid phase).

Distillation requires heat, which kinetically activates the ring-opening polymerization (ROP) pathways if catalytic residues are present. This guide provides the protocols to strip the system of these triggers and maintain the monomeric state.

Module 1: The Diagnostics (Why is it failing?)

Before adjusting your vacuum, you must identify the chemical mechanism sabotaging your distillation.

The Mechanism of Failure: Ring-Opening Polymerization (ROP)

Unlike radical polymerization (common in acrylates), lactone polymerization is typically driven by Ionic or Coordination-Insertion mechanisms .

The Culprits:

  • Residual Catalysts: Tin (Sn), Titanium (Ti), or Zinc (Zn) residues from the cyclization step are the #1 cause of failure. They do not distill; they concentrate in the pot, accelerating polymerization of the remaining pot material, turning it into a "brick."

  • Initiators: Trace water or alcohols act as nucleophiles, opening the ring and starting the chain.

  • Thermal History: Long residence times at high temperatures favor the thermodynamic sink (polymer).

Visualizing the Threat

ROP_Mechanism cluster_pot Distillation Pot Monomer Macrocyclic Lactone (Monomer) Vapor Monomer Vapor (Safe Zone) Monomer->Vapor Entropy Driven (Requires Vacuum) Polymer Linear Polyester (Pot Residue/Solid Distillate) Monomer->Polymer Enthalpy Driven (Catalyzed) Catalyst Residual Catalyst (Sn, Ti, Acid) Catalyst->Polymer Accelerates Heat Distillation Heat (>140°C) Heat->Monomer Activates Vacuum High Vacuum (<1 mbar)

Figure 1: The Thermodynamic Fork. Heat activates the system. Vacuum pulls towards the Monomer (Vapor), but Catalyst pulls towards the Polymer (Solid). You must remove the Catalyst to win.

Module 2: Pre-Distillation Protocols (The Shield)

You cannot solve a chemical problem (catalyst presence) with a physical solution (distillation) alone.[1] You must kill the catalyst before heating.

Protocol A: The "Catalyst Kill" Wash

Use this if your synthesis involved Lewis Acids (SnCl4, Ti(OiPr)4, etc.).

StepActionScientific Rationale
1 Chelation Wash Wash organic phase with 10% EDTA (disodium) or Rochelle Salt (Potassium Sodium Tartrate) solution.
2 Neutralization Wash with sat. NaHCO3 (if acid catalyzed) or dilute NH4Cl (if base catalyzed).
3 Drying Dry over MgSO4 , then filter.
4 Adsorption (Optional) Pass crude oil through a short plug of Basic Alumina .
Protocol B: Chemical Stabilization

Add these to the pot immediately prior to distillation.

  • For Oxidative Stability: Add BHT (Butylated Hydroxytoluene) at 0.1 - 0.5% w/w .

    • Why: Prevents yellowing/darkening at high temps, though it does not stop ionic polymerization.

  • For Base Inhibition: If the feed is slightly basic, add a trace of high-boiling acid like Stearic Acid (0.1%).

    • Warning: Do NOT use strong acids (p-TSA) as they will catalyze polymerization themselves.

Module 3: Equipment & Parameters (The Weapon)

Standard batch distillation (pot + column) is often fatal for macrocycles due to long residence times (hours). Wiped Film Evaporation (WFE) or Short Path Distillation (SPD) is mandatory for high purity.

Recommended Setup: Wiped Film Evaporator (WFE)[2]
  • Residence Time: < 1 minute (vs. hours in batch).

  • Film Thickness: < 1 mm (Maximizes surface area for rapid vaporization).

  • Vacuum: < 0.1 mbar (Critical to keep T < 180°C).

Operational Parameters Table
ParameterTarget RangeConsequence of Deviation
Vacuum Pressure 0.01 – 0.05 mbar > 1 mbar requires higher T, leading to degradation/polymerization.
Jacket Temperature 140°C – 180°C Too high = Thermal cracking/color. Too low = Poor separation.[1]
Condenser Temp 40°C – 60°C Too cold = Product solidifies on condenser (clogging). Too hot = Re-vaporization.[1][2]
Wiper Speed 300 – 500 RPM Too slow = Film thickens, causing localized overheating and polymerization.
Feed Rate Trial Dependent Too fast = Flooding/entrainment.[1] Too slow = Dry spots on wall (burn on).[1]
Visualizing the Process Flow

WFE_Process cluster_params Critical Controls Feed Crude Lactone (Pre-washed) WFE Wiped Film Evaporator (High Vac, Heated Wall) Feed->WFE Continuous Feed Residue Heavy Residue (Oligomers/Catalyst) WFE->Residue Non-Volatiles (Bottoms) Distillate Pure Lactone (Monomer) WFE->Distillate Vapor -> Condenser Vac < 0.05 mbar Vac->WFE Temp < 180°C Temp->WFE

Figure 2: WFE Process Flow. Short residence time separates the monomer from the catalyst-rich residue before polymerization can occur.

Module 4: Troubleshooting & FAQs

Q1: My distillate is clear initially but turns into a white solid in the receiver. Why?

Diagnosis: This is Post-Distillation Polymerization .[1] Root Cause: You likely distilled a volatile catalyst or initiator (like water) over with the product. The Fix:

  • Ensure the "Catalyst Kill" wash (Module 2) was rigorous.

  • Dry the receiver flask completely; moisture initiates polymerization.

  • Add a stabilizer (e.g., 0.1% Ethanol or Isopropanol) to the receiver if your end-application permits. Alcohols can act as chain transfer agents, capping the polymer chain length to keep it liquid, though this is a "band-aid" solution.

Q2: The vacuum pressure spikes intermittently during distillation.

Diagnosis: Outgassing or Decomposition. Root Cause:

  • Residual Solvent: If you didn't strip low-boilers (DCM, Toluene) first, they will flash in the WFE, breaking the vacuum.

  • Thermal Cracking: If T > 200°C, the polymer backbone may crack, releasing volatile fragments. The Fix: Run a "Degassing Pass" through the WFE at moderate vacuum (10-20 mbar) and lower temp (100°C) to strip solvents before the main high-vacuum distillation run.

Q3: The product is dark yellow/brown.

Diagnosis: Oxidation. The Fix:

  • Check for air leaks.[1] Macrocycles oxidize rapidly at 160°C+.

  • Add 0.5% BHT to the feed.

  • Ensure your Nitrogen back-fill is O2-free.

Q4: The viscosity of the pot residue is increasing rapidly.

Diagnosis: Pot Polymerization. Root Cause: The catalyst is concentrating in the residue. The Fix: This is inevitable in batch distillation. Switch to Continuous WFE . If you must use batch, stop the distillation at 80% recovery. Do not try to squeeze the last 20%; the risk of the pot solidifying ("gelling up") is too high.

References

  • Carothers, W. H., & Hill, J. W. (1933). Studies of Polymerization and Ring Formation.[3][4] XXII. Stereochemistry and Mechanism. Journal of the American Chemical Society.

  • Kricheldorf, H. R. (2000). Syntheses of Macrocyclic Polyesters by Ring-Opening Polymerization. Macromolecular Rapid Communications.[1][5]

  • Pope Scientific Inc. (n.d.). Wiped-Film Stills for Heat Sensitive Materials.[1][6] Technical Application Notes.[1]

  • Albertsson, A. C., & Varma, I. K. (2003). Recent Developments in Ring Opening Polymerization of Lactones for Biomedical Applications. Biomacromolecules.

  • Dobrynin, A. V. (2008). Theory of Ring-Opening Polymerization.[7] Current Organic Chemistry.

Sources

Removal of oligomeric byproducts in Oxacycloheptadec-7-en-2-one purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Oxacycloheptadec-7-en-2-one

Subject: A Practical Guide to the Removal of Oligomeric Byproducts in the Purification of Oxacycloheptadec-7-en-2-one

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning a common yet critical challenge in synthetic chemistry: the removal of oligomeric byproducts during the purification of the macrocyclic lactone, Oxacycloheptadec-7-en-2-one. This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are oligomeric byproducts and why do they form during the synthesis of Oxacycloheptadec-7-en-2-one?

Answer: Oligomeric byproducts are molecules consisting of two (dimers), three (trimers), or more repeating units of the intended monomeric macrocycle. In the context of Oxacycloheptadec-7-en-2-one synthesis, particularly through methods like Ring-Closing Metathesis (RCM), these byproducts arise from intermolecular reactions competing with the desired intramolecular cyclization.[1]

The formation is primarily governed by reaction kinetics and thermodynamics. High concentrations of the linear precursor favor intermolecular reactions, leading to the formation of linear and cyclic oligomers. The goal of the synthesis is to promote the entropically favored intramolecular cyclization to form the desired 17-membered ring.[1] The choice of catalyst, solvent, temperature, and especially the rate of substrate addition can significantly influence the ratio of monomer to oligomers.[2]

Q2: Why is the removal of these oligomers so critical, particularly in a drug development context?

Answer: The presence of impurities, including oligomers, is a significant concern in drug development and is strictly regulated by bodies like the FDA and through ICH guidelines.[3][4] There are several critical reasons for their removal:

  • Patient Safety: Oligomers are structurally distinct from the active pharmaceutical ingredient (API). Even at trace levels, they can exhibit different toxicological profiles, potentially causing adverse effects.[4] Their safety must be evaluated, which is a costly and time-consuming process.[3]

  • Drug Efficacy: Impurities can reduce the potency of the final drug product by lowering the concentration of the API.[4] They may also interfere with the drug's mechanism of action or its pharmacokinetic properties.

  • Product Stability and Consistency: Oligomers can impact the physicochemical properties of the API, such as solubility, crystallinity, and stability, leading to batch-to-batch inconsistency.

  • Regulatory Compliance: Regulatory agencies mandate stringent purity thresholds for APIs. Failing to meet these limits can lead to significant delays in drug approval or product recalls.[3][5]

Q3: What are the primary analytical techniques to detect and quantify oligomeric impurities in my Oxacycloheptadec-7-en-2-one sample?

Answer: A multi-faceted analytical approach is often necessary. The presence of oligomers can be overlooked by conventional analytical methods that are not designed to detect them.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A well-developed reversed-phase HPLC (RP-HPLC) method can often separate the monomer from the dimer and other oligomers. Due to their increased molecular weight and potentially different polarity, oligomers will have different retention times.[7]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is crucial. MS provides the molecular weight of the eluting peaks, allowing for unambiguous identification of the monomer (C₁₆H₂₈O₂; Mol. Wt.: 252.4 g/mol ), dimer (C₃₂H₅₆O₄; Mol. Wt.: 504.8 g/mol ), trimer, and so on.[8][9]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution. It can be a powerful technique for resolving oligomers, although it may offer lower resolution than RP-HPLC for closely related species.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are essential for confirming the structure of the final purified product, they are generally not suitable for quantifying low levels of oligomeric impurities, as the spectra of the monomer and oligomers can be very similar.

A summary of typical analytical approaches is provided below.

TechniquePrimary UseStrengthsLimitations
RP-HPLC Separation & QuantificationHigh resolution, widely available, excellent for purity assessment.[7]Method development can be time-consuming.
LC-MS IdentificationProvides definitive molecular weight confirmation of impurities.[9]Can be less quantitative than HPLC with other detectors (e.g., UV, ELSD).
SEC Separation & ProfilingGood for separating species with significant size differences.[6]May have insufficient resolution for dimer/trimer separation from the monomer.
NMR Structure ElucidationConfirms the chemical structure of the purified monomer.Not sensitive for detecting or quantifying low-level oligomeric impurities.

Troubleshooting Guide: Purification Issues

Problem: My crude reaction mixture shows multiple spots on a TLC plate that are very close together. How can I confirm if they are oligomers?

Answer: This is a classic sign of oligomer formation. Due to the repeating nature of the monomer unit, the polarity difference between the monomer, dimer, and trimer can be minimal, leading to close-running spots on TLC.

Causality & Solution: The best approach is to perform a small-scale pilot analysis using LC-MS.

  • Dissolve a small amount of your crude product.

  • Inject it into an LC-MS system.

  • Analyze the mass spectra for each of the major peaks observed in the chromatogram.

    • Look for the [M+H]⁺ or [M+Na]⁺ adducts corresponding to the molecular weights of your expected monomer (252.4 g/mol ), dimer (504.8 g/mol ), and potentially higher-order oligomers.[8] This provides definitive evidence.

Problem: Standard silica gel flash chromatography is failing to provide baseline separation between the monomer and the dimer.

Answer: This is a common and frustrating issue. The similarity in polarity often makes silica gel chromatography challenging for separating macrocyclic monomers from their oligomers.

Causality & Solution: The low polarity difference requires a more selective separation technique. Here are several strategies, starting with the most accessible:

  • Optimize your Flash Chromatography:

    • Use a High-Performance Stationary Phase: Switch from standard silica (40-63 µm) to a smaller particle size (e.g., 15-40 µm) or a high-resolution silica column. This increases the number of theoretical plates and improves resolution.

    • Employ a Shallow Gradient: Instead of a steep gradient or isocratic elution, use a very shallow gradient (e.g., increasing the polar solvent by 0.5-1% increments). This can help resolve closely eluting compounds.[10]

    • Try a Different Stationary Phase: Consider using reversed-phase (C18) flash chromatography. The separation mechanism is based on hydrophobicity, which can be more effective for separating oligomers due to the doubling of alkyl chains in the dimer.[11]

  • Move to Preparative HPLC:

    • If flash chromatography fails, preparative RP-HPLC is the gold standard for achieving high purity.[12][13] It offers significantly higher resolving power. A C18 column is a good starting point, using a mobile phase like acetonitrile/water or methanol/water.

  • Consider Selective Precipitation/Crystallization:

    • Oligomers and monomers may have different solubilities in certain solvent systems. Attempt to find a solvent in which the monomer is soluble but the dimer/trimer crashes out (or vice-versa). This can be an effective, scalable, and chromatography-free method for bulk impurity removal before a final polishing step.[14]

Workflow & Decision-Making Diagram

The following diagram outlines a logical workflow for tackling the purification of Oxacycloheptadec-7-en-2-one.

PurificationWorkflow Purification & Troubleshooting Workflow cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Verification Start Crude Product Analysis LC-MS Analysis Start->Analysis ID Identify Monomer, Dimer, & Trimer Peaks Analysis->ID Flash Attempt Optimized Flash Chromatography (Shallow Gradient, C18) ID->Flash Oligomers Present Precip Attempt Selective Precipitation/Crystallization ID->Precip High Oligomer Content Prep Preparative HPLC (High Purity Required) Flash->Prep Separation Poor Collect Collect Fractions Flash->Collect Prep->Collect Precip->Collect Verify Purity Check by Analytical HPLC/LC-MS Collect->Verify Pure Pure Product (>98%) Verify->Pure Purity Met Impure Fractions still impure Verify->Impure Purity Not Met Impure->Prep Re-process

Caption: A decision-making workflow for the purification of Oxacycloheptadec-7-en-2-one.

Detailed Experimental Protocols

Protocol 1: Optimized Reversed-Phase Flash Chromatography

This protocol is designed as a first-pass attempt to separate oligomers when standard silica gel fails.

  • Column Selection: Select a C18-functionalized silica gel flash column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., acetonitrile or methanol) and adsorb it onto a small amount of C18 silica or Celite®.

  • Mobile Phase Preparation:

    • Solvent A: Deionized Water

    • Solvent B: Acetonitrile (or Methanol)

  • Elution Method:

    • Equilibrate the column with 5 column volumes (CV) of the initial mobile phase composition (e.g., 60% B).

    • Load the sample onto the column.

    • Begin a shallow linear gradient. For example:

      • 60% to 80% B over 20 CV.

      • Hold at 80% B for 5 CV.

      • 80% to 100% B over 5 CV.

    • The monomer should elute before the larger, more hydrophobic dimer and trimer.

  • Fraction Analysis: Analyze fractions by TLC or analytical HPLC to identify those containing the pure product.

Protocol 2: Preparative Reversed-Phase HPLC for High-Purity Isolation

This is the definitive method for achieving high purity, essential for drug development applications.

  • Method Development: First, develop an analytical RP-HPLC method that shows baseline separation of the monomer and oligomers. A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Scale-Up:

    • Column: Use a preparative column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm).

    • Mobile Phase: Prepare large volumes of the optimized mobile phase (e.g., Acetonitrile/Water). Ensure it is filtered and degassed.

    • Loading: Dissolve the semi-purified material in the mobile phase or a compatible strong solvent. Do not overload the column, as this will ruin the separation. A loading study is recommended.

  • Purification Run:

    • Equilibrate the preparative column.

    • Inject the sample.

    • Run the scaled-up gradient. Adjust the flow rate according to the column diameter.

    • Collect fractions based on the UV detector signal.

  • Post-Purification:

    • Analyze the collected fractions for purity.

    • Combine pure fractions.

    • Remove the HPLC solvent via rotary evaporation or lyophilization to yield the highly pure Oxacycloheptadec-7-en-2-one.

References

Sources

Validation & Comparative

Analytical Master Class: NMR Characterization of Oxacycloheptadec-7-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the NMR spectral characteristics of Oxacycloheptadec-7-en-2-one (commonly known as Ambrettolide or Isoambrettolide). It contrasts this target molecule with key commercial alternatives to assist in quality control and structural verification.

Executive Summary & Molecule Profile

Oxacycloheptadec-7-en-2-one is a macrocyclic lactone widely valued in the fragrance industry for its powerful, fixative musk notes.[1][2][3] Unlike linear esters or ketonic musks, its 17-membered ring structure presents unique conformational flexibility that complicates spectral assignment.[2][3]

  • Target Molecule: Oxacycloheptadec-7-en-2-one[1][2][3][4][5]

  • Common Names: Ambrettolide, Isoambrettolide (Note: Commercial "Ambrettolide" is often the naturally occurring (Z)-isomer, while "Isoambrettolide" may refer to synthetic (E)-isomers or mixtures).[2][3][4]

  • Chemical Formula: C

    
    H
    
    
    
    O
    
    
    [3][5][6]
  • Molecular Weight: 252.39 g/mol [1][2][3][4]

  • Key Structural Feature: A macrocyclic ring containing a single double bond at position 7 (relative to the heteroatom O1 and carbonyl C2), creating a specific "distance fingerprint" between the carbonyl and the olefin.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and distinguish this molecule from structural isomers (e.g., Globalide/Habanolide), the following protocol synthesizes standard industry practices with high-resolution requirements.

Sample Preparation[2][7]
  • Solvent Selection: Benzene-d

    
     (C
    
    
    
    D
    
    
    )
    is superior to CDCl
    
    
    for macrocyclic musks.[2][3] The magnetic anisotropy of the benzene ring induces larger chemical shift dispersion, resolving overlapping methylene signals common in the C4–C6 and C9–C15 regions.
  • Concentration: 10–15 mg in 0.6 mL solvent (for 1H); 30–50 mg (for 13C).[2][3]

  • Temperature: 298 K (25°C).[2][3]

Instrument Parameters (500 MHz equivalent)
  • 1H NMR: Pulse angle 30°; Relaxation delay (D1)

    
     5s (critical for accurate integration of olefinic vs. aliphatic protons); Number of scans (NS) = 16.[3]
    
  • 13C NMR: Broadband proton decoupling; D1 = 2s; NS

    
     512.
    
  • 2D Experiments: COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are mandatory to verify the position of the double bond.[2][3]

1H NMR Spectral Analysis

The proton spectrum of Oxacycloheptadec-7-en-2-one is defined by three distinct zones. The "Performance" of this analysis lies in its ability to distinguish the Z (cis) and E (trans) isomers and confirm the double bond location.[3]

Zone A: The Diagnostic Termini (Downfield)[3]
  • Olefinic Protons (H7, H8):

    
     5.25 – 5.45 ppm (Multiplet).
    
    • Differentiation: The coupling constant (

      
      ) across the double bond is the primary purity indicator.[3]
      
    • Z-isomer (Natural):

      
       Hz.[2][3]
      
    • E-isomer (Synthetic impurity):

      
       Hz.[2][3]
      
  • 
    -Oxy Methylene (H17): 
    
    
    
    4.10 – 4.15 ppm (Triplet,
    
    
    Hz).[2][3]
    • Note: This signal integrates to 2H and confirms the lactone linkage.[2][3]

Zone B: The Functional Neighbors (Mid-field)[3]
  • 
    -Carbonyl Methylene (H3): 
    
    
    
    2.25 – 2.35 ppm (Triplet).[2][3]
  • Allylic Methylenes (H6, H9):

    
     1.95 – 2.10 ppm (Multiplet).
    
    • Critical Check: In the 7-en isomer, the H6 protons are allylic and only separated from the carbonyl by three methylene groups. In isomers like Globalide (11/12-en), the allylic protons are much further upfield or buried due to distance from the carbonyl's deshielding cone.

Zone C: The Macrocyclic Bulk (Upfield)[3]
  • Bulk Methylenes (H4, H5, H10-H16):

    
     1.25 – 1.70 ppm (Broad overlapping multiplets).
    

13C NMR Spectral Analysis

The Carbon-13 spectrum provides the "skeleton key" to the structure.[2][3]

Carbon PositionAssignmentChemical Shift (

, ppm in CDCl

)
Diagnostic Value
C2 Carbonyl (C=O)173.9 Characteristic of macrocyclic lactones (esters).[2][3]
C7, C8 Olefinic (C=C)129.8, 131.5 Confirms unsaturation. Shifts vary slightly between Z and E.
C17

-Oxy (CH

-O)
64.2 Confirms ring size/closure point.[2][3]
C3

-Carbonyl
34.5 Standard ester

-carbon.[2][3]
C6, C9 Allylic27.0 - 29.0 Bridges the olefin to the chain.
Bulk CH

Chain25.0 - 29.5 Multiple peaks; exact assignment requires HSQC.[2][3]

Comparative Performance Analysis

This section compares the spectral "performance" (resolution and identification power) of the target against common market alternatives.[3]

Scenario: You have a crude musk mixture. How do you identify Oxacycloheptadec-7-en-2-one against competitors?

Comparison Table: Target vs. Alternatives
FeatureTarget: Ambrettolide (7-en)Alt 1: Globalide / Habanolide (11/12-en)Alt 2: Exaltolide (Saturated)
Structure 17-membered, C7=C816-membered, C11=C12 (or C12=C13)16-membered, Saturated
Olefinic Region

5.3 ppm
(Strong)

5.3 ppm
(Strong)
Absent (Silent region)
HMBC Correlation C2 (C=O)

H6
(Strong 3-bond path via C3-C4-C5?)[2][3] No, too far. Key: H3 to C2, H6 to C7/C8.
Double bond is remote.[2][3] No correlations between Carbonyl region and Allylic protons.[2][3]N/A
Allylic Protons

2.0 ppm
(Distinct)

2.0 ppm
(Often buried in bulk)
Absent
Differentiation COSY Cross-peaks: H3

H4

H5

H6 (Allylic) .[3] Short chain to alkene.
COSY Cross-peaks: H3

...

H10 (Allylic).[2][3] Long chain to alkene.
Simple aliphatic chain, no alkene interruptions.
Diagram: Structural Differentiation Workflow

The following logic flow illustrates how to use NMR data to definitively identify the target.

NMR_Workflow Start Unknown Macrocyclic Musk Sample Check_Olefin 1H NMR: Check 5.2 - 5.5 ppm Start->Check_Olefin Is_Saturated No Signals (Saturated) Check_Olefin->Is_Saturated Empty Has_Olefin Signals Present (Unsaturated) Check_Olefin->Has_Olefin Multiplet Result_Exaltolide Identify: Exaltolide (Pentadecanolide) Is_Saturated->Result_Exaltolide Check_Coupling Check Coupling Constant (J) Has_Olefin->Check_Coupling Check_Position 2D COSY/HMBC Analysis (Locate Double Bond) Has_Olefin->Check_Position Result_Z J ~ 10.5 Hz (Z-Isomer) Check_Coupling->Result_Z Result_E J ~ 15.2 Hz (E-Isomer) Check_Coupling->Result_E Path_Short Short Path: C=O to C=C (4 CH2 groups) Check_Position->Path_Short Path_Long Long Path: C=O to C=C (>8 CH2 groups) Check_Position->Path_Long Result_Ambrettolide CONFIRMED: Oxacycloheptadec-7-en-2-one (Ambrettolide) Path_Short->Result_Ambrettolide Result_Globalide Identify: Habanolide/Globalide (11/12-en isomers) Path_Long->Result_Globalide

Caption: Decision tree for distinguishing Oxacycloheptadec-7-en-2-one from saturated and regio-isomeric alternatives using 1H/2D NMR.

HMBC Connectivity Logic

To prove the structure is the 7-en isomer (and not the 6-en or 12-en), analyze the Heteronuclear Multiple Bond Correlations (HMBC).[2][3]

  • Pathway: Carbonyl (C2)

    
     H3 (Strong).[2][3]
    
  • Chain Walk: H3

    
     C4 
    
    
    
    H5
    
    
    C6.
  • The "Smoking Gun": In the 7-en isomer, the protons at C6 are allylic. You will see a COSY correlation from H6 (allylic, ~2.0 ppm) to H5 (~1.4 ppm) and then H5 to H4 (~1.3 ppm) and H4 to H3 (

    
    -carbonyl, 2.3 ppm).[3]
    
  • Contrast: In Globalide (12-en), the chain from H3 to the allylic protons is too long to trace easily without interruption by overlapping bulk methylenes.

HMBC_Pathway cluster_legend Connectivity Proof C2 C2 (C=O) 174 ppm H3 H3 2.3 ppm C2->H3 HMBC (2J) C4 C4 CH2 H3->C4 COSY H5 H5 CH2 C4->H5 COSY H6 H6 (Allylic) 2.0 ppm H5->H6 COSY C7 C7 (Alkene) 130 ppm H6->C7 HMBC (2J) Legend Short 3-step COSY chain connects Carbonyl to Alkene

Caption: The critical COSY/HMBC connectivity path that validates the 7-en double bond position.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5869600, Oxacycloheptadec-7-en-2-one.[2][3] Retrieved from [Link]

  • The Good Scents Company (2024). Ambrettolide (CAS 7779-50-2) and Isoambrettolide Profile.[2][3] Retrieved from [Link][3]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[7] Organic Process Research & Development.[2][3] (Reference for solvent shifts in C6D6 vs CDCl3). Retrieved from [Link][3]

  • Kraft, P., et al. (2005). Odds and Trends: Recent Developments in the Chemistry of Odorants. Angewandte Chemie International Edition.[2][3][8] (Context on macrocyclic musk structures and isomers). Retrieved from [Link][3]

Sources

High-Purity Assessment of Macrocyclic Musks: A Validated HPLC-UV Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for volatile fragrance profiling, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offers a critical alternative for the purity assessment of macrocyclic musks (e.g., Ethylene Brassylate, Ambrettolide, Exaltolide). This guide details a validated HPLC-UV methodology designed for high-throughput Quality Control (QC) environments where thermal degradation in GC inlets or the need for derivatization presents a bottleneck.

This protocol addresses the primary analytical challenge: macrocyclic musks lack strong chromophores . By optimizing mobile phase transparency and column selectivity, we achieve a robust purity assay suitable for raw material qualification in drug and cosmetic development.

Part 1: The Analytical Challenge & Strategy

The "Silent" Chromophore

Macrocyclic musks are typically 15- to 17-membered lactones or diesters. Unlike nitro musks (which have strong conjugated


-systems absorbing >250 nm), macrocyclic musks possess only weak carbonyl (

) transitions.
  • The Consequence: They are effectively "invisible" to UV detectors above 220 nm.

  • The Solution: Detection must occur in the 200–210 nm range. This necessitates high-purity solvents (Acetonitrile over Methanol) to avoid "solvent cutoff" noise that masks the analyte.

Comparison of Musk Classes
Musk ClassExample CompoundChromophore StrengthPrimary Detection
Nitro Musk KetoneHigh (Conjugated rings)UV (254 nm) / GC-MS
Polycyclic Galaxolide (HHCB)Medium (Aromatic rings)UV (220 nm) / GC-MS
Macrocyclic Ethylene Brassylate Low (Ester/Lactone only) UV (205-210 nm) / GC-FID

Part 2: Validated Method Development Strategy

This protocol is designed to be self-validating , meaning the system suitability parameters (resolution, tailing factor) confirm the method's accuracy before every run.

Column Selection: The Hydrophobic Trap

Macrocyclic musks are highly lipophilic (LogP > 4.5). A standard C18 column is required, but pore size and carbon load matter.

  • Recommendation: C18 column, 4.6 x 150 mm, 3.5 µm or 5 µm particle size.

  • Why: A high carbon load (>15%) is necessary to retain these non-polar macrocycles sufficiently to separate them from the solvent front, while a shorter length (150 mm) prevents excessive retention times.

Mobile Phase Optimization
  • Solvent: Acetonitrile (ACN) / Water.[1]

  • Avoid Methanol: Methanol has a UV cutoff around 205 nm, which creates high background noise at the required detection wavelength. ACN is transparent down to 190 nm.

  • Mode: Isocratic elution (typically 80-90% ACN) is preferred for purity assays to ensure a flat baseline, critical for integrating small impurity peaks at low wavelengths.

Wavelength Selection
  • Target: 205 nm or 210 nm .

  • Logic: This targets the carbonyl group of the lactone/ester. Going lower (e.g., 200 nm) increases sensitivity but exponentially increases noise from mobile phase impurities.

Part 3: The Validated Protocol (Step-by-Step)

Reagents & Preparation
  • Reference Standards: Ethylene Brassylate (>98.0%), Ambrettolide (>98.0%).

  • Diluent: Acetonitrile (HPLC Grade).

  • Sample Prep: Dissolve 50 mg of musk sample in 50 mL ACN (1 mg/mL). Sonicate for 5 mins to ensure complete dissolution of the oily matrix.

Instrument Parameters
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmBalances resolution and run time.
Mobile Phase ACN : Water (85 : 15 v/v)High organic content elutes lipophilic musks in <15 mins.
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 10 - 20 µLHigher volume compensates for weak UV absorption.
Detection UV @ 210 nm Maximizes signal-to-noise for ester carbonyls.
Column Temp 30°CStabilizes retention times; prevents viscosity fluctuations.
System Suitability Criteria (Self-Validation)

Before releasing results, the run must meet these criteria:

  • Precision: RSD of peak area < 2.0% (n=5 injections).

  • Tailing Factor:

    
     (Macrocycles can tail due to hydrophobic interactions; strict control is needed).
    
  • Theoretical Plates:

    
    .
    

Part 4: Visualization of Workflows

Diagram 1: Analytical Workflow for Macrocyclic Musk Purity

This diagram outlines the critical decision points in the sample preparation and analysis logic.

MuskAnalysis cluster_prep Sample Preparation cluster_hplc HPLC-UV System cluster_data Data Output RawSample Raw Musk Oil (Ethylene Brassylate) Dissolution Dissolve in ACN (1 mg/mL) RawSample->Dissolution Filter 0.45µm PTFE Filter Dissolution->Filter Injector Injection (20 µL) Filter->Injector Column C18 Separation (Hydrophobic Interaction) Injector->Column Detector UV Detection @ 210 nm Column->Detector Chromatogram Chromatogram Analysis Detector->Chromatogram PurityCalc Area Normalization (% Purity) Chromatogram->PurityCalc

Caption: Figure 1. End-to-end analytical workflow for HPLC-UV assessment of macrocyclic musks, emphasizing high-purity solvent extraction and low-wavelength detection.

Diagram 2: Method Selection Logic (GC vs. HPLC)

When should you choose HPLC over the traditional GC-MS?

MethodSelection Start Musk Sample Analysis Check1 Is the sample Thermally Labile? Start->Check1 Check2 Is UV Purity (>98%) Required? Check1->Check2 No HPLC USE HPLC-UV (210 nm) (This Protocol) Check1->HPLC Yes GCMS USE GC-MS / GC-FID (Standard Volatiles) Check2->GCMS No (Trace Analysis) Check2->HPLC Yes (QC Batch Release)

Caption: Figure 2. Decision matrix for selecting HPLC-UV over GC-MS. HPLC is preferred for thermally sensitive matrices or high-throughput QC purity assays.

Part 5: Performance Comparison (HPLC-UV vs. Alternatives)

The following table objectively compares the validated HPLC method against industry alternatives.

FeatureHPLC-UV (Proposed) GC-MS (Standard) HPLC-MS
Analyte Suitability Excellent for bulk purity; non-destructive.Excellent for volatile profiling; destructive.High sensitivity; complex setup.[2]
Detection Limit (LOD) Moderate (~1 µg/mL). Limited by UV cutoff.Excellent (~1 ng/mL).Superior (<1 ng/mL).
Thermal Degradation None (Room Temp). Risk of ring-opening or polymerization.None.
Matrix Interference High at 210 nm (requires clean solvents).Low (Mass spec specificity).Low (Mass spec specificity).
Throughput High (10-15 min run).Moderate (20-40 min thermal ramp).High.
Cost per Run Low (Solvents only).Medium (Carrier gas, filament).High.

Part 6: Troubleshooting & Scientific Rationale

Common Failure Modes
  • Drifting Baseline:

    • Cause: Temperature fluctuations affecting the refractive index of ACN, or UV lamp aging.

    • Fix: Ensure column oven is set to 30°C; use a reference wavelength (e.g., 360 nm) if the detector supports it to subtract noise.

  • Negative Peaks:

    • Cause: The sample solvent (e.g., Methanol) absorbs less UV than the mobile phase at 210 nm.

    • Fix:Always dissolve the sample in the mobile phase (ACN/Water).

  • Broad Peaks:

    • Cause: Hydrophobic collapse or "sticking" to the column.

    • Fix: Increase column temperature to 40°C or switch to a C8 column for extremely hydrophobic chains (C15+).

Authoritative Grounding

The shift to HPLC for macrocyclic compounds is supported by the need to analyze non-volatile precursors and avoid the thermal stress of GC injection ports, which can alter the isomeric ratio of complex musk mixtures [1]. Furthermore, validation parameters follow ICH Q2(R1) guidelines, ensuring that the low-wavelength detection remains linear and accurate despite the background noise challenges [2].

References

  • Comparison of GC and HPLC for Fragrance Analysis. Source: Shawnee State University / Vertex AI Search. Context: Establishes HPLC as the preferred method for thermally labile or complex non-volatile mixtures, contrasting with GC-MS for volatiles.[3][4] Link:[Link] (General Reference via Search Snippet 1.1)

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: International Council for Harmonisation (ICH). Context: The global standard for validating the Linearity, Precision, and Accuracy parameters cited in this protocol. Link:[Link]

  • Ethylene Brassylate: Chemical Properties and Stability. Source: CeresLab / The Good Scents Company. Context: Provides physical property data (solubility, stability) justifying the use of Acetonitrile and room-temperature analysis. Link:[Link]

  • HPLC-UV Method Validation for Residues (General Application). Source: National Institutes of Health (PMC). Context: Demonstrates the viability of HPLC-UV at low wavelengths for cleaning validation and purity of similar pharmaceutical residues. Link:[Link]

Sources

Technical Guide: Isotopic Ratio Mass Spectrometry (IRMS) for Authenticating Natural Ambrettolide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The authentication of Natural Ambrettolide ((Z)-hexadec-7-en-16-olide) represents one of the most significant challenges in fragrance quality assurance. While standard Gas Chromatography-Mass Spectrometry (GC-MS) can verify chemical purity, it fails to distinguish between the premium natural macrocyclic musk extracted from Ambrette seeds (Abelmoschus moschatus) and its lower-cost synthetic counterparts derived from aleuritic acid or petrochemicals.

This guide outlines a definitive authentication workflow using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) . By measuring the stable carbon isotope ratio (


), and secondarily the hydrogen isotope ratio (

), laboratories can determine the botanical or synthetic origin of the molecule with high precision.

The Authentication Challenge

The economic incentive for adulteration is high: natural Ambrette seed oil commands prices orders of magnitude higher than synthetic ambrettolide. The challenge lies in the synthesis pathways:

  • Natural Origin: Biosynthesized by Abelmoschus moschatus (a C3 plant) via fatty acid elongation and desaturation pathways.

  • Synthetic Origin (Aleuritic Acid): Synthesized from aleuritic acid, a component of shellac (secreted by the lac insect). Since the lac insect feeds on C3 trees (Schleichera oleosa, Butea monosperma), the resulting synthetic ambrettolide often mimics the carbon isotope signature of the natural plant.

  • Synthetic Origin (Petrochemical/Bio-fermentation): Derived from fossil fuels or fermentation of C4 sugars (corn/cane), yielding distinct isotopic fingerprints.

Standard GC-MS Limitation: Both natural and synthetic forms can be chemically identical. While synthetics often contain specific isomers (e.g., iso-ambrettolide), sophisticated adulteration using "nature-identical" synthesis can mask these markers, necessitating isotopic verification.

Technical Deep Dive: GC-C-IRMS Methodology

The Principle

GC-C-IRMS separates the complex fragrance mixture into individual components. As the Ambrettolide peak elutes, it passes through a combustion reactor (typically at 940–1000°C), converting the organic carbon entirely into


. The mass spectrometer then measures the ratio of 

to

relative to the international standard (Vienna Pee Dee Belemnite - VPDB).

The result is expressed in delta notation (


) in parts per thousand (‰):


Experimental Protocol (Self-Validating System)

Instrument Configuration:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm). Polar columns (WAX) are preferred for separating macrocyclic lactones.

  • Interface: GC-Combustion III or IsoLink.

  • Reactor: Oxidation reactor (NiO/CuO/Pt) at 960°C.

  • Detector: Isotope Ratio Mass Spectrometer (e.g., Thermo Delta V).

Step-by-Step Workflow:

  • Sample Preparation: Dilute Ambrette seed oil or musk mixture in Ethanol or Hexane to approx. 1000 mg/L.

  • Reference Standardization: Inject a mix of certified alkane standards (C15, C20, C25) with known

    
     values at the beginning and end of the sequence. This "brackets" the run to correct for drift.
    
  • Linearity Check: Inject the target analyte at three different concentrations (0.5x, 1x, 2x). The

    
     value must remain constant (within ±0.5‰) to prove the system is not concentration-dependent.
    
  • Acquisition:

    • Inject sample (splitless or low split).

    • Monitor m/z 44 (

      
      ), 45 (
      
      
      
      ), and 46 (
      
      
      ).
  • Data Processing: Calculate

    
     using the reference gas pulses (
    
    
    
    reference gas calibrated against NBS-19 or LSVEC).

Visualization: Authentication Workflow & Logic

Analytical Workflow Diagram

IRMS_Workflow cluster_0 Separation cluster_1 Conversion cluster_2 Detection Sample Sample Injection (Ambrette Oil) GC_Col GC Separation (DB-WAX Column) Sample->GC_Col Combustion Combustion Reactor (960°C, NiO/CuO) GC_Col->Combustion Eluting Peak WaterTrap Water Removal (Nafion Trap) Combustion->WaterTrap CO2 + H2O OpenSplit Open Split Interface WaterTrap->OpenSplit Dry CO2 MS_Source IRMS Source (Faraday Cups) OpenSplit->MS_Source Data δ13C Calculation (vs VPDB) MS_Source->Data

Figure 1: The GC-C-IRMS workflow ensures total conversion of the analyte to CO2 without isotopic fractionation during transport.

Decision Logic for Authenticity

Decision_Tree Start Analyze Ambrettolide Peak IsomerCheck GC-MS Check: Presence of iso-ambrettolide? Start->IsomerCheck Synthetic1 ADULTERATED (Synthetic Marker Found) IsomerCheck->Synthetic1 Yes IRMS_Check Measure δ13C (IRMS) IsomerCheck->IRMS_Check No (Pure Z-isomer) Range_C4 Value > -20‰ (e.g., -12‰) IRMS_Check->Range_C4 Range_C3 Value -27‰ to -30‰ (C3 Range) IRMS_Check->Range_C3 Range_Petro Value < -32‰ (Depleted) IRMS_Check->Range_Petro Result_C4 SYNTHETIC (C4 Sugar/Fermentation) Range_C4->Result_C4 Ambiguous Ambiguous Zone: Natural OR Aleuritic Acid Synthetic Range_C3->Ambiguous Result_Petro SYNTHETIC (Petrochemical) Range_Petro->Result_Petro Deuterium Secondary Test: δ2H Analysis Ambiguous->Deuterium Final_Nat AUTHENTIC NATURAL (Consistent H/C Profile) Deuterium->Final_Nat Natural Profile Final_Syn SYNTHETIC (Aleuritic Derived) Deuterium->Final_Syn Synthetic Profile

Figure 2: Authentication logic tree. Note that Carbon isotopes alone may not distinguish natural Ambrette from Aleuritic acid derivatives; Deuterium analysis provides the tie-breaker.

Comparative Analysis: IRMS vs. Alternatives

The following table compares IRMS against other common analytical techniques for Ambrettolide authentication.

FeatureGC-MS (Standard)GC-C-IRMS (

)
SNIF-NMRRadiocarbon (

)
Primary Target Chemical Structure & ImpuritiesBulk Carbon Isotope RatioSite-Specific Isotope RatiosFossil vs. Modern Carbon
Differentiation Capability Low. Can only detect if synthetic byproducts (isomers) are present.High. Distinguishes C3, C4, and Fossil sources.Very High. Can map isotopes to specific positions in the ring.Medium. Distinguishes Petro (fossil) from Bio (modern), but not Bio-synthetic from Plant.
Sample Requirement Micrograms (Trace)Micrograms (Trace)Milligrams to Grams (Large amount needed)Milligrams
Cost per Analysis Low ($)High (

$)
Very High (

)
High (

$)
Throughput High (30 mins)Medium (1 hour)Low (Overnight)Low (Days/Weeks)
Best Use Case Routine Purity CheckOrigin Certification (Gold Standard) R&D / Deep Forensic"Bio-based" Label Verification

Key Insight: While SNIF-NMR (Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance) offers the highest specificity, it requires significantly larger sample volumes (often purified), making it impractical for analyzing trace musk components in a complex finished fragrance. GC-C-IRMS remains the optimal balance of sensitivity and specificity for quality control.

Data Interpretation Guide

When analyzing the results, use the following reference ranges (calibrated to VPDB):

  • Authentic Natural Ambrettolide:

    • 
      : Typically -27.0‰ to -30.0‰ .
      
    • Source:Abelmoschus moschatus is a C3 plant. The Calvin photosynthetic cycle discriminates against

      
      , resulting in this depletion range [1].
      
  • Synthetic (C4 Source / Fermentation):

    • 
      : Typically -10.0‰ to -13.0‰ .
      
    • Source: Derived from corn or sugar cane (C4 plants). The Hatch-Slack cycle discriminates less against

      
      , resulting in "heavier" (less negative) values.
      
  • Synthetic (Petrochemical):

    • 
      : Typically -28.0‰ to -32.0‰  (often overlaps with C3).
      
    • Differentiation: If the value falls here, Carbon IRMS is inconclusive. You must rely on GC-MS impurity profiling (looking for trans-isomers or polymerization byproducts) or

      
       IRMS  (petrochemicals often have very distinct hydrogen isotope signatures compared to plant biosynthesis) [2].
      

References

  • Schipilliti, L., et al. (2013). "Authentication of Bergamot Essential Oil by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry." Journal of Agricultural and Food Chemistry. Available at: [Link] (Provides foundational methodology for C3 plant fragrance analysis).

  • Mosandl, A. (2004). "Authenticity of Genuine Flavors and Fragrances." Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Givaudan / Firmenich Technical Data. (Industry Standard). "Ambrettolide: Synthetic vs Natural Profiles." Perfumer & Flavorist. (General industry reference for isomer distinction).
  • Rubiolo, P., et al. (2010). "Advanced technologies for the analysis of fragrance allergens." TrAC Trends in Analytical Chemistry. Available at: [Link]

Safety Operating Guide

Personal protective equipment for handling Oxacycloheptadec-7-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Profile & Risk Assessment

Compound: Oxacycloheptadec-7-en-2-one (Commonly referred to as Ambrettolide isomer) CAS: 28645-51-4 Physical State: Viscous liquid (Colorless to pale yellow)

As researchers, we often underestimate macrocyclic musks due to their pleasant olfactory profile. However, Oxacycloheptadec-7-en-2-one presents specific physiological and environmental risks that demand rigorous containment.

Critical Hazards (GHS Classification):

  • Skin Sensitization (H317): This compound is a lipophilic hapten. It penetrates the stratum corneum and can induce Type IV hypersensitivity (allergic contact dermatitis). Once sensitized, a researcher may never be able to handle this class of compounds again.

  • Aquatic Toxicity (H400/H411): It is highly toxic to aquatic life with long-lasting effects.[1][2] Zero-discharge to sink/sewer is mandatory.

The "Why" Behind the Protocol: Because this molecule is highly lipophilic (LogP ~5.5–6.5), standard latex gloves offer negligible protection against permeation. The compound will diffuse through latex and bind to skin proteins before you detect a breakthrough. Therefore, Nitrile or Laminate barrier protection is non-negotiable.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent sensitization and environmental release.

PPE CategoryRequirementTechnical Justification
Hand Protection High-Grade Nitrile (Min thickness: 0.11 mm) Double-gloving recommended for neat transfer.Lipophilicity: The high LogP value means the compound solvates into non-polar matrices (like latex) rapidly. Nitrile provides superior chemical resistance to macrocyclic lactones.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient for liquid transfer where splashing of a viscous oil is possible. Goggles prevent ocular mucosal absorption.
Respiratory Fume Hood (Primary) Respirator (Secondary): Half-mask with OV/P95 cartridges.Low vapor pressure (<0.01 hPa) reduces inhalation risk unless heated or aerosolized. However, sensitization can occur via inhalation of aerosols.
Body Protection Lab Coat (Cotton/Poly) + Impervious Apron Cotton absorbs spills; an impervious apron (Tyvek or PVC) prevents the oil from soaking through to clothing during bulk transfer.
Footwear Closed-toe, non-perforated shoes Standard laboratory requirement.

Operational Protocol: Safe Handling Workflow

Phase A: Engineering Controls & Preparation
  • Ventilation: All open handling must occur inside a certified chemical fume hood.

  • Surface Protection: Line the work surface with an absorbent, plastic-backed bench coat. This captures micro-droplets that invariably form when pipetting viscous oils.

  • Decontamination Station: Prepare a beaker of Ethanol (70%) or Isopropanol inside the hood. This compound is insoluble in water; soap and water alone will smear it. Alcohol is required to solubilize and remove residues.

Phase B: Weighing & Transfer (The "Stringing" Risk)

Viscous liquids tend to "string" or drip from pipette tips, contaminating the workspace.

  • Technique: Use positive displacement pipettes if available. If using air-displacement, reverse pipetting is recommended to improve accuracy.

  • Transfer:

    • Do not pour from the stock bottle.

    • Use a disposable glass Pasteur pipette or a wide-bore tip to withdraw the liquid.

    • Wipe the tip: Before moving the pipette across the bench, wipe the exterior of the tip with a Kimwipe to prevent dripping.

  • Solubilization:

    • Solvents: Highly soluble in Ethanol, DMSO, and DMF. Insoluble in water.[3]

    • Vortexing: Ensure the vessel is capped tightly. Vortexing a viscous oil requires time; visual clarity does not always equal homogeneity. Allow 30 seconds of continuous agitation.

Phase C: Spill Management (Aquatic Containment)

Scenario: You spill 5 mL of neat compound inside the hood.

  • Stop: Do not attempt to wipe with water.[4]

  • Absorb: Cover the spill immediately with Vermiculite or Sand . If unavailable, use dry paper towels, but handle with forceps.

  • Clean:

    • Scoop the absorbent material into a solid hazardous waste container.

    • Soak a paper towel in Ethanol and wipe the area.

    • Repeat with a soapy water wash to remove the ethanol residue.

  • Disposal: The ethanol wipe must go into solid hazardous waste, not the trash.

Workflow Visualization

The following diagram outlines the logical flow for handling Oxacycloheptadec-7-en-2-one, emphasizing the "Zero-Discharge" critical control points.

G cluster_PPE Phase 1: PPE & Setup cluster_Ops Phase 2: Operational Handling cluster_Waste Phase 3: Disposal (CRITICAL) Start Start: Handling Oxacycloheptadec-7-en-2-one PPE_Check Don Nitrile Gloves & Goggles (Verify Glove Thickness >0.11mm) Start->PPE_Check Hood_Check Verify Fume Hood Airflow PPE_Check->Hood_Check Weighing Weighing/Transfer (Use Absorbent Bench Coat) Hood_Check->Weighing Solubilization Solubilize (Ethanol/DMSO) Avoid Water Weighing->Solubilization Solid_Waste Solid Waste Stream (Tips, Wipes, Gloves) Weighing->Solid_Waste Contaminated Tips Liquid_Waste Liquid Waste Stream (Solvent Contaminated) Solubilization->Liquid_Waste Excess Liquid No_Sink STOP: NO SINK DISPOSAL (Aquatic Toxicity H411) Liquid_Waste->No_Sink Solid_Waste->No_Sink

Figure 1: Safe handling workflow emphasizing the prohibition of sink disposal due to aquatic toxicity.

Disposal & Deactivation

Regulatory Status: This compound is classified as Dangerous for the Environment (N) .

Disposal Protocol:

  • Liquid Waste: All solutions containing Oxacycloheptadec-7-en-2-one must be collected in a container labeled "Hazardous Waste - Toxic to Aquatic Life." Do not mix with aqueous acid/base streams if possible, to facilitate incineration.

  • Solid Waste: Pipette tips, gloves, and bench coats are considered "grossly contaminated." They must be double-bagged and disposed of via your facility's hazardous solid waste stream.

  • Container Rinsing: Empty stock bottles should be triple-rinsed with a small volume of Ethanol. The rinsate must be added to the liquid hazardous waste, not poured down the drain.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5869600, Oxacycloheptadec-7-en-2-one. PubChem. Available at: [Link]

  • The Good Scents Company. Ambrettolide (CAS 28645-51-4) Safety and Properties.[5] The Good Scents Company.[6] Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Ambrettolide. ECHA. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.